molecular formula C10H17NO3 B153178 tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate CAS No. 362706-25-0

tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B153178
CAS No.: 362706-25-0
M. Wt: 199.25 g/mol
InChI Key: ABBMDHUKQONVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate ( 362706-25-0) is a high-value pyrrolidine-based building block extensively used in organic synthesis and pharmaceutical research. This compound, with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol, serves as a versatile precursor for the development of more complex chiral molecules . Its structure features a protected amine (Boc group) and a ketone functionality, making it a crucial intermediate for constructing diverse heterocyclic scaffolds and for introducing chirality into synthetic pathways, which is essential in developing targeted pharmaceuticals . Researchers utilize this reagent in various applications, including the synthesis of novel compounds with potential biological activity. Pyrrolidine derivatives similar to this compound have been investigated for their promising anti-inflammatory and anti-diabetic properties in vitro, showing above 80% inhibition of relevant pathways in some studies . The Boc (tert-butoxycarbonyl) protecting group is particularly valuable as it is stable under a variety of reaction conditions yet can be readily removed under mild acidic conditions, allowing for selective deprotection in multi-step syntheses . For safe handling, this compound has the GHS signal word "Warning" and hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to store sealed in a dry environment, preferably at 2-8°C . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBMDHUKQONVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593284
Record name tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362706-25-0
Record name tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate, a valuable chiral intermediate in pharmaceutical development. This document details a plausible synthetic pathway, experimental protocols, and a thorough analysis of its spectroscopic characterization.

Synthesis

The synthesis of this compound can be achieved through a multi-step process commencing with commercially available starting materials. A key transformation in this synthetic route is the intramolecular Dieckmann condensation to construct the 4-oxopyrrolidine ring system.

A plausible synthetic pathway initiates from N-Boc-L-aspartic acid. The introduction of the methyl group at the C2 position can be accomplished through various established methodologies. Following the formation of the corresponding diester, an intramolecular Dieckmann condensation reaction, typically mediated by a strong base, facilitates the cyclization to the desired 4-oxopyrrolidine core.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Dieckmann Condensation cluster_2 Final Product A N-Boc-2-methyl-L-aspartic acid B N-Boc-2-methyl-L-aspartic acid dimethyl ester A->B MeOH, SOCl2 C This compound B->C 1. NaH, Toluene, Reflux 2. H3O+ workup

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-2-methyl-L-aspartic acid dimethyl ester

To a solution of N-Boc-2-methyl-L-aspartic acid (1.0 eq) in anhydrous methanol (0.2 M), thionyl chloride (2.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the desired dimethyl ester. The crude product may be purified by column chromatography on silica gel.

Step 2: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[1][2][3][4][5]

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous toluene (0.1 M) under an inert atmosphere, a solution of N-Boc-2-methyl-L-aspartic acid dimethyl ester (1.0 eq) in anhydrous toluene is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4-6 hours. After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.[6]

Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

While a complete set of authenticated spectra for the title compound is not available in a single public source, data from closely related analogs and general spectroscopic principles allow for a reliable prediction of the expected spectral features.[2][7][8]

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Data
¹H NMR δ (ppm): ~4.2-4.4 (m, 1H, CH-N), ~3.6-3.8 (m, 2H, CH₂-N), ~2.5-2.7 (m, 2H, CH₂-C=O), ~1.45 (s, 9H, C(CH₃)₃), ~1.2-1.3 (d, 3H, CH-CH₃)
¹³C NMR δ (ppm): ~208 (C=O, ketone), ~172 (C=O, carbamate), ~80 (C(CH₃)₃), ~58 (CH-N), ~50 (CH₂-N), ~45 (CH₂-C=O), ~28 (C(CH₃)₃), ~15 (CH₃)
IR ν (cm⁻¹): ~2975 (C-H, alkane), ~1740 (C=O, ketone), ~1685 (C=O, carbamate)
MS (ESI) m/z: [M+H]⁺ calculated for C₁₀H₁₈NO₃⁺: 200.1281, [M+Na]⁺ calculated for C₁₀H₁₇NNaO₃⁺: 222.1101

Experimental Workflow for Characterization

Characterization_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis A Purified Product B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structure Elucidation B->E C->E D->E

References

Spectroscopic Analysis of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate. Due to the limited availability of public domain spectra for this specific compound, this document focuses on the spectroscopic properties of a specific stereoisomer, (2R)-tert-Butyl 2-methyl-4-oxopyrrolidine-1,2-dicarboxylate (CAS 256487-77-1) , and includes expected values based on the analysis of similar chemical structures. While complete experimental data sets are available from various commercial suppliers, this guide serves as a valuable resource for anticipating spectral features and for the development of analytical methods.

Data Presentation

The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for (2R)-tert-Butyl 2-methyl-4-oxopyrrolidine-1,2-dicarboxylate. These values are predicted based on the analysis of analogous compounds and established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.4 - 4.6dd1HH-2
~3.8 - 4.0m2HH-5
~2.6 - 2.8m2HH-3
~1.45s9H-C(CH₃)₃
~1.2 - 1.3d3H-CH₃ (at C-2)

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppmAssignment
~206 - 208C-4 (Ketone C=O)
~172 - 174Ester C=O
~154 - 156Carbamate C=O
~80 - 82-C (CH₃)₃
~58 - 60C-2
~52 - 54C-5
~40 - 42C-3
~28-C(C H₃)₃
~15 - 17-C H₃ (at C-2)

Table 3: IR Spectroscopic Data (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
~2975Medium-StrongC-H stretch (alkane)
~1750StrongC=O stretch (ketone)
~1740StrongC=O stretch (ester)
~1690StrongC=O stretch (carbamate)
~1160StrongC-O stretch (ester/carbamate)

Table 4: Mass Spectrometry Data (Expected)

m/zAssignment
199.13[M]⁺ (Molecular Ion)
144.08[M - C₄H₉O]⁺
100.07[M - C₅H₉O₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are to be acquired on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Proton NMR spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used between pulses.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectra are to be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For a solid sample, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are to be acquired using a mass spectrometer, typically with electrospray ionization (ESI) or electron impact (EI) sources.

  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the sensitivity of the instrument.

  • Ionization and Analysis : The sample solution is introduced into the ion source. For ESI, the sample is sprayed into the source at a high voltage to generate charged droplets, from which ions are desorbed. For EI, the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Chemical properties and reactivity of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate. This chiral intermediate is a valuable building block in medicinal chemistry, particularly in the synthesis of complex molecules targeting the central nervous system.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyrrolidinone core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, and a methyl group is substituted at the 2-position. The presence of a ketone at the 4-position and a chiral center at the 2-position makes it a versatile synthon for introducing stereochemical complexity.

It is important to distinguish this compound (Molecular Formula: C₁₀H₁₇NO₃) from the structurally related but distinct compound, 1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (Molecular Formula: C₁₁H₁₇NO₅), which contains a methyl ester at the 2-position instead of a methyl group. This guide focuses on the former.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₃[1]
Molecular Weight 199.25 g/mol [1]
CAS Number 1027775-28-5 ((R)-isomer)[1]
Physical Form Solid / Powder[2]
Boiling Point 279.9 ± 33.0 °C (Predicted)[1]
Density 1.086 ± 0.06 g/cm³ (Predicted)[1]
Storage Conditions 2-8°C, Refrigerator[1][3]

Spectroscopic Data

  • ¹H NMR : Expected signals would include a singlet for the tert-butyl group (~1.4 ppm), signals for the methyl group at C2, and multiplets for the diastereotopic protons on the pyrrolidine ring.

  • ¹³C NMR : Carbonyl signals for the ketone (~200-210 ppm) and the Boc-carbamate (~155 ppm) would be prominent. Aliphatic signals for the pyrrolidine ring carbons, the methyl group, and the tert-butyl group would also be present.

  • Mass Spectrometry (MS) : The expected molecular ion peak [M+H]⁺ would be observed at m/z 190.13, corresponding to the protonated molecule after the loss of the Boc group, or at m/z 200.12 for the full protonated molecule.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three main functional groups: the Boc-protected amine, the ketone, and the protons alpha to the ketone.

  • Boc Group Reactivity : The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free secondary amine. This deprotection is a cornerstone of its use in iterative synthesis.

  • Ketone Reactivity : The ketone at C4 is a versatile handle for further functionalization. It can undergo:

    • Reduction : To form the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This creates a new stereocenter.

    • Reductive Amination : Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.

    • Wittig Reaction : To convert the carbonyl into an alkene.

    • Grignard/Organolithium Addition : To form tertiary alcohols.

  • Enolate Chemistry : The protons at the C3 and C5 positions, adjacent to the ketone, can be removed by a suitable base to form an enolate, allowing for alkylation or other electrophilic additions at these positions.

G General Reactivity of this compound cluster_main Core Structure cluster_products Reaction Products main tert-Butyl 2-methyl- 4-oxopyrrolidine-1-carboxylate deprotected 2-Methyl-4-oxopyrrolidinium (Amine Deprotection) main->deprotected  TFA / DCM reduced tert-Butyl 2-methyl- 4-hydroxypyrrolidine-1-carboxylate (Ketone Reduction) main->reduced  NaBH4 / MeOH aminated tert-Butyl 4-amino(substituted)- 2-methylpyrrolidine-1-carboxylate (Reductive Amination) main->aminated  R-NH2, NaBH(OAc)3

Caption: Reactivity map showing key transformations of the title compound.

Experimental Protocols

Detailed experimental procedures are critical for reproducible results. The following are representative protocols for common transformations.

Protocol 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture in vacuo.

  • The resulting residue can be purified or used directly after neutralization with a suitable base (e.g., saturated NaHCO₃ solution).

Protocol 2: Ketone Reduction

  • Dissolve this compound (1.0 eq) in methanol (MeOH, approx. 0.1 M).

  • Cool the solution to 0°C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the gas evolution.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water or acetone.

  • Concentrate the mixture to remove methanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by column chromatography.

Applications in Drug Discovery

This molecule is primarily used as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its rigid pyrrolidine scaffold is a common feature in many biologically active compounds. The ability to selectively modify the structure at the C4 position and deprotect the nitrogen for further elaboration makes it highly valuable. It is particularly noted for its use in constructing nootropic drugs and other agents targeting the central nervous system.[1]

The typical workflow in a drug discovery program involves incorporating this scaffold into a larger molecule through a multi-step synthesis, often involving peptide couplings or other bond-forming reactions after the Boc group has been removed.

G start Intermediate: tert-Butyl 2-methyl- 4-oxopyrrolidine-1-carboxylate step1 Step 1: Boc Deprotection (e.g., TFA/DCM) start->step1 step2 Step 2: Peptide Coupling or Alkylation (Amine Functionalization) step1->step2 step3 Step 3: Ketone Modification (e.g., Reduction, Amination) step2->step3 step4 Step 4: Further Synthetic Steps step3->step4 final Final API Candidate step4->final

Caption: General synthetic workflow using the intermediate in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The compound is associated with the following hazards based on data for similar structures:

  • Hazard Statements :

    • H302: Harmful if swallowed.[8][9]

    • H315: Causes skin irritation.[2][8]

    • H319: Causes serious eye irritation.[2][8]

    • H335: May cause respiratory irritation.[2][8]

  • Precautionary Measures :

    • Work in a well-ventilated area or fume hood.[3][10]

    • Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

    • Avoid breathing dust, fumes, or vapors.[11]

    • Wash hands thoroughly after handling.[3][11]

    • Store in a tightly closed container in a cool, dry place.[3]

For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.[2]

References

Chiral Pyrrolidine Building Blocks: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its rigid, five-membered structure, combined with the potential for multiple stereocenters, makes it an invaluable building block for creating structurally complex and biologically active molecules with precise three-dimensional orientations. This technical guide provides an in-depth exploration of the discovery and synthetic history of chiral pyrrolidine building blocks, tracing their evolution from natural sources to the forefront of modern asymmetric catalysis. It details key synthetic methodologies, presents comparative quantitative data, and offers representative experimental protocols for their preparation.

Discovery and the Dawn of the Chiral Pool

The story of chiral pyrrolidines begins with nature. The proteinogenic amino acid L-proline, with its inherent (S)-chirality, is a foundational building block that has been extensively utilized in synthesis.[2][3] Early synthetic efforts relied heavily on this "chiral pool" approach, where readily available, enantiomerically pure natural products like L-proline and its derivative, L-hydroxyproline, serve as versatile starting materials.[4][5] This strategy allows for the direct incorporation of a stereocenter, which can then be elaborated to construct more complex targets.[6] A prime example is the reduction of L-proline to (S)-prolinol, a widely used intermediate in the synthesis of numerous drugs, including the erectile dysfunction medication Avanafil.[5][7][8] The pyrrolidine core is also central to the structure of many alkaloids, such as nicotine and hygrine, which have a wide range of biological activities.[5]

The Revolution in Asymmetric Synthesis

While the chiral pool remains a cornerstone of pyrrolidine synthesis, the last few decades have witnessed a revolution in asymmetric methods that allow for the construction of chiral pyrrolidines from achiral or racemic precursors. These advances have been driven by the development of powerful catalytic systems that can induce high levels of stereoselectivity.

Organocatalysis: Proline Takes Center Stage

A paradigm shift occurred with the advent of organocatalysis, where small organic molecules are used to catalyze asymmetric transformations.[9] Proline itself was found to be a remarkably effective catalyst. The seminal Hajos–Parrish–Eder–Sauer–Wiechert reaction, first reported in the 1970s, demonstrated that catalytic amounts of (S)-proline could mediate an intramolecular aldol reaction to produce a chiral bicyclic ketol with high enantiomeric excess (ee).[10][11][12][13] This discovery, initially underappreciated, was revitalized in 2000 when List and Barbas showed that proline could also catalyze intermolecular aldol reactions.[12][14]

The mechanism of proline catalysis typically involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor, which then reacts with an electrophile. The catalyst's chiral environment directs the approach of the electrophile, controlling the stereochemical outcome of the reaction.[10] This concept has been expanded to a vast array of transformations, including Mannich reactions and Michael additions, making it a workhorse in modern organic synthesis.[15]

G cluster_0 Early Methods cluster_1 Modern Asymmetric Catalysis cluster_2 Applications Chiral Pool Chiral Pool L-Proline L-Proline Chiral Pool->L-Proline L-Hydroxyproline L-Hydroxyproline Chiral Pool->L-Hydroxyproline Organocatalysis Organocatalysis Chiral Pool->Organocatalysis Inspiration for Catalyst Design Drug Discovery Drug Discovery Chiral Pool->Drug Discovery Proline-Catalyzed Reactions Proline-Catalyzed Reactions Organocatalysis->Proline-Catalyzed Reactions e.g., Aldol, Mannich Transition Metal Catalysis Transition Metal Catalysis Catalytic Cycloadditions Catalytic Cycloadditions Transition Metal Catalysis->Catalytic Cycloadditions e.g., [3+2] Cycloaddition Proline-Catalyzed Reactions->Drug Discovery Catalytic Cycloadditions->Drug Discovery Ligand Synthesis Ligand Synthesis Catalytic Cycloadditions->Ligand Synthesis

Figure 1: Evolution of synthetic strategies for chiral pyrrolidines.
Transition Metal Catalysis: The Power of Cycloadditions

Another powerful strategy for constructing the pyrrolidine ring is the [3+2] dipolar cycloaddition reaction.[16] This method involves the reaction of a three-atom component (the 1,3-dipole, often an azomethine ylide) with a two-atom component (the dipolarophile, typically an alkene). The development of chiral transition metal catalysts, often employing silver or zinc complexes, has enabled these reactions to be performed with exceptional levels of diastereo- and enantioselectivity.[2][17][18] This approach is highly convergent and atom-economical, allowing for the rapid assembly of complex, polysubstituted pyrrolidines from simple precursors.[19] The reaction generates up to four new stereocenters in a single step, offering a highly efficient route to stereochemically rich scaffolds.[17]

Data Presentation: Comparative Synthesis Results

The efficacy of modern asymmetric methods is best illustrated through quantitative data. The following tables summarize representative results for two key transformations: the proline-derivative-catalyzed aldol reaction and the metal-catalyzed asymmetric [3+2] cycloaddition.

Table 1: Performance of L-Prolinamide Catalysts in the Asymmetric Aldol Reaction (Reaction of p-nitrobenzaldehyde and acetone)

CatalystCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
L-Proline1048670[20]
Prolinamide 3a 10249272[20]
Prolinamide 3d 10249583[20]
Prolinamide 3h 10249588[20]
Prolinamide 3h 10726693[20]

Data sourced from a study on L-prolinamide derivatives as catalysts.[20] The results show that modifying the proline structure can significantly enhance both catalytic activity and enantioselectivity compared to the parent amino acid.

Table 2: Optimization of Asymmetric [3+2] Cycloaddition (Reaction of N-tert-butanesulfinyl imine and α-imino ester)

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)drReference
Cu(OTf)₂202490>95:5[17]
Zn(OTf)₂20247091:9[17]
AgOAc2024>98>95:5[17]
Ag₂CO₃ 20 24 >98 >95:5 [17]
Ag₂CO₃1024>98>95:5[17]

Data from an optimization study for the diastereoselective synthesis of densely substituted pyrrolidines.[17] Silver(I) carbonate emerged as the optimal catalyst, providing quantitative conversion and high diastereoselectivity.

Application in Drug Discovery: Vildagliptin and the DPP-4 Pathway

The impact of chiral pyrrolidine building blocks is profoundly felt in drug development. A prominent example is Vildagliptin, an oral anti-hyperglycemic agent used to treat type 2 diabetes mellitus.[14] Vildagliptin features a chiral cyanopyrrolidine moiety, which is crucial for its biological activity.

Vildagliptin functions as a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut following food intake and play a key role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release from the pancreas. By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, thereby enhancing the body's natural glucose-dependent mechanisms for controlling blood sugar.[4] This targeted mechanism of action improves glycemic control while carrying a low risk of hypoglycemia.[5]

G Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Released Incretin Hormones (GLP-1, GIP) Released Food Intake->Incretin Hormones (GLP-1, GIP) Released DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP) Released->DPP-4 Enzyme Degraded by Active Incretins Increase Active Incretins Increase Incretin Hormones (GLP-1, GIP) Released->Active Incretins Increase Prolonged action due to DPP-4 inhibition Vildagliptin Vildagliptin Vildagliptin->DPP-4 Enzyme Inhibits Pancreatic β-cells Pancreatic β-cells Active Incretins Increase->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Active Incretins Increase->Pancreatic α-cells Inhibits Insulin Secretion ↑ Insulin Secretion ↑ Pancreatic β-cells->Insulin Secretion ↑ Glucagon Secretion ↓ Glucagon Secretion ↓ Pancreatic α-cells->Glucagon Secretion ↓ Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion ↑->Lowered Blood Glucose Glucagon Secretion ↓->Lowered Blood Glucose

Figure 2: Vildagliptin inhibits DPP-4, enhancing incretin hormone effects.

Experimental Protocols

This section provides detailed, representative methodologies for key synthetic transformations discussed in this guide.

Protocol 1: Synthesis of (S)-Prolinol via Reduction of L-Proline

This procedure outlines the reduction of the carboxylic acid of L-proline to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[7]

Materials:

  • L-Proline

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with LiAlH₄ (e.g., 10 g, 0.26 mol) and 150 mL of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of L-Proline: A solution of L-proline (e.g., 10 g, 0.087 mol) in 100 mL of anhydrous THF is prepared. This solution is added dropwise to the stirred suspension of LiAlH₄ in THF at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux and stirred for 4-6 hours until the reaction is complete (monitored by TLC).

  • Quenching: The flask is cooled in an ice bath. The reaction is cautiously quenched by the slow, dropwise addition of water (e.g., 10 mL), followed by 15% aqueous NaOH solution (e.g., 10 mL), and finally more water (e.g., 30 mL). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

  • Filtration and Extraction: The resulting white precipitate is filtered off and washed thoroughly with THF and diethyl ether. The combined organic filtrates are collected.

  • Drying and Concentration: The organic solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (S)-prolinol.

  • Purification: The product can be further purified by vacuum distillation to afford pure (S)-prolinol as a liquid.[8]

Protocol 2: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is a representative example of a transition metal-catalyzed 1,3-dipolar cycloaddition to form a highly substituted chiral pyrrolidine.[17]

Materials:

  • Chiral N-sulfinylimine (dipolarophile)

  • α-Imino ester (azomethine ylide precursor)

  • Silver(I) carbonate (Ag₂CO₃) (catalyst)

  • Anhydrous toluene

  • Schlenk flask or sealed vial, magnetic stirrer

Procedure:

  • Setup: To a dry Schlenk flask or vial under an inert atmosphere, add the chiral N-sulfinylimine (e.g., 0.1 mmol, 1.0 equiv) and the α-imino ester (e.g., 0.2 mmol, 2.0 equiv).

  • Catalyst Addition: Add silver(I) carbonate (Ag₂CO₃) (e.g., 0.01 mmol, 10 mol%).

  • Solvent and Reaction: Add anhydrous toluene (e.g., 0.25 mL to achieve 0.4 M concentration). The reaction vessel is sealed and the mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or ¹H NMR analysis of aliquots. The reaction is typically stirred for 24-48 hours.

  • Workup: Upon completion, the reaction mixture is directly loaded onto a silica gel column.

  • Purification: The crude product is purified by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired chiral pyrrolidine product. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR and chiral HPLC analysis, respectively.

Conclusion

Chiral pyrrolidine building blocks have transitioned from valuable synthons derived from nature's chiral pool to key targets of cutting-edge asymmetric catalysis. The development of robust and highly selective organocatalytic and transition metal-catalyzed methods has dramatically expanded the synthetic toolbox, enabling chemists to access an unprecedented diversity of stereochemically complex pyrrolidine structures. These advancements continue to fuel innovation in drug discovery, providing the essential molecular architecture for the next generation of therapeutic agents. The continued refinement of these synthetic strategies promises to further solidify the role of the chiral pyrrolidine as a truly indispensable scaffold in chemical science.

References

Quantum Chemical Insights into 4-Oxopyrrolidine Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 4-oxopyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and antiepileptic properties. Understanding the electronic structure, reactivity, and spectroscopic properties of these derivatives is paramount for rational drug design and development. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to elucidate these properties at the molecular level, providing valuable insights that complement experimental studies. This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to 4-oxopyrrolidine derivatives, intended for researchers, scientists, and drug development professionals.

Core Computational Methodologies: Unveiling Molecular Properties

Quantum chemical calculations offer a theoretical framework to predict a wide range of molecular properties that govern the behavior of 4-oxopyrrolidine derivatives. The primary method employed is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy.

A typical computational workflow for analyzing 4-oxopyrrolidine derivatives is depicted below:

Quantum Chemical Calculation Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation Input_Structure Initial 3D Structure of 4-Oxopyrrolidine Derivative Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input_Structure->Geometry_Optimization Initial Geometry Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Structure Structural_Parameters Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Structural_Parameters Property_Calculation Calculation of Electronic Properties (HOMO, LUMO, MEP, etc.) Frequency_Calculation->Property_Calculation Verified Minimum Energy Structure Spectroscopic_Data Calculated IR/NMR Spectra Frequency_Calculation->Spectroscopic_Data Electronic_Properties Electronic & Reactivity Descriptors Property_Calculation->Electronic_Properties Correlation Correlation with Experimental Data (Biological Activity, Spectra) Structural_Parameters->Correlation Spectroscopic_Data->Correlation Electronic_Properties->Correlation

Caption: Workflow for Quantum Chemical Calculations.

Key Computational Parameters:

  • Software: Gaussian 09 is a widely used software package for these calculations.[1][2]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for DFT calculations as it provides reliable results for organic molecules.[3]

  • Basis Set: The 6-31G(d,p) and 6-311++G(d,p) basis sets are commonly employed to describe the atomic orbitals of the system.[3][4]

Data Presentation: Quantitative Insights into Molecular Structure and Reactivity

Quantum chemical calculations yield a wealth of quantitative data that can be systematically organized for comparative analysis.

Table 1: Calculated Geometric Parameters for a Representative 4-Oxopyrrolidine Derivative

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))Experimental (X-ray) Value
Bond Length (Å)C=O1.2151.210
C-N1.3781.375
C-C (ring)1.530 - 1.5451.528 - 1.542
Bond Angle (°)O=C-C125.8125.5
C-N-C112.3112.1

Note: The values presented are hypothetical and for illustrative purposes. Actual values would be obtained from specific calculations on a given derivative.

Table 2: Calculated Quantum Chemical Parameters and Their Significance

ParameterSymbolTypical Value RangeSignificance in Drug Design
Highest Occupied Molecular Orbital EnergyEHOMO-5 to -7 eVIndicates electron-donating ability; related to reactivity.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1 to -3 eVIndicates electron-accepting ability; related to reactivity.
HOMO-LUMO Energy GapΔE3 to 5 eVRelates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Dipole Momentµ2 to 5 DebyeInfluences solubility and binding interactions.
Mulliken Atomic Chargesq-0.5 to +0.5Identifies electron-rich and electron-poor regions, indicating potential sites for electrostatic interactions.
Molecular Electrostatic PotentialMEPVariesMaps the electrostatic potential onto the electron density surface, visually identifying sites for nucleophilic and electrophilic attack.

Experimental Protocols: Bridging Theory and Practice

The validation and application of computational predictions rely on robust experimental data. Detailed methodologies for the synthesis, characterization, and biological evaluation of 4-oxopyrrolidine derivatives are crucial.

Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives[5]

A common synthetic route involves the reaction of N-(4-aminophenyl)acetamide with itaconic acid in water at reflux to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. This initial compound can then be further modified. For example, the synthesis of hydrazones can be achieved by reacting the corresponding carbohydrazide with various aldehydes or ketones in methanol at 60–70 °C.[5]

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets. Characteristic peaks for 4-oxopyrrolidine derivatives include C=O stretching vibrations (around 1700 cm⁻¹) and N-H or C-N stretching vibrations.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in solvents like DMSO-d₆. The chemical shifts provide detailed information about the molecular structure. The gauge-independent atomic orbital (GIAO) method can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data for structure confirmation.[3][4]

In Vitro Anticancer Activity Assay (MTT Assay)[6][7]
  • Cell Culture: Human cancer cell lines (e.g., A549 lung adenocarcinoma, MCF-7 breast cancer) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized 4-oxopyrrolidine derivatives for a specified period (e.g., 24-48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

In Vitro Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)[8]
  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.

  • Broth Microdilution Method: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacterial strain.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization: Signaling Pathways and Logical Relationships

The interplay between molecular properties and biological activity can be visualized to provide a clearer understanding of the structure-activity relationship (SAR).

SAR_Signaling_Pathway cluster_quantum_properties Quantum Chemical Properties cluster_molecular_interactions Molecular Interactions cluster_cellular_effects Cellular Effects HOMO_LUMO Low HOMO-LUMO Gap (High Reactivity) Target_Binding Enhanced Binding to Biological Target (e.g., Enzyme Active Site) HOMO_LUMO->Target_Binding Facilitates Covalent Interactions MEP Negative MEP (Nucleophilic Regions) MEP->Target_Binding Guides Electrostatic Interactions Dipole_Moment High Dipole Moment (Polarity) Dipole_Moment->Target_Binding Improves Solubility and Bioavailability Signaling_Pathway Modulation of Signaling Pathway (e.g., Apoptosis Induction) Target_Binding->Signaling_Pathway Cell_Death Cancer Cell Death Signaling_Pathway->Cell_Death

Caption: Structure-Activity Relationship Pathway.

This diagram illustrates how specific quantum chemical properties of 4-oxopyrrolidine derivatives can influence their interaction with a biological target, leading to the modulation of a cellular signaling pathway and ultimately resulting in a desired therapeutic effect, such as cancer cell death.

Quantum chemical calculations, particularly DFT, provide a powerful and insightful approach to understanding the structure, reactivity, and spectroscopic properties of 4-oxopyrrolidine derivatives. By integrating these computational predictions with robust experimental data from synthesis, characterization, and biological assays, researchers can accelerate the drug discovery and development process. This technical guide serves as a foundational resource for professionals in the field, enabling a more rational and efficient design of novel therapeutic agents based on the versatile 4-oxopyrrolidine scaffold.

References

X-ray Crystal Structure of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate: A Technical Guide to a Representative Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a publicly available, experimentally determined X-ray crystal structure for tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate has not been deposited in the Cambridge Structural Database (CSD) or found in peer-reviewed scientific literature. This guide, therefore, presents a comprehensive overview based on a closely related analog, (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate , for which crystallographic data is available. This information is supplemented with established, general protocols for the synthesis, crystallization, and X-ray diffraction analysis of similar N-Boc protected pyrrolidine derivatives, providing a valuable resource for researchers, scientists, and drug development professionals.

Crystallographic Data of a Representative Analog

The following tables summarize the crystallographic data for (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate , a structural analog of the target compound. This data serves as a valuable reference for understanding the expected crystallographic parameters of similar pyrrolidine derivatives.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₁H₁₉NO₅
Formula Weight245.28
Temperature293(2) K
Wavelength1.54184 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a6.0333(2) Å
b12.3843(4) Å
c17.1359(6) Å
α90°
β90°
γ90°
Volume1280.19(8) ų
Z4
Density (calculated)1.271 Mg/m³
Absorption Coefficient0.833 mm⁻¹
F(000)528
Data Collection
DiffractometerBruker APEX-II CCD
Radiation SourceCuKα
Theta range for data collection5.14 to 72.48°
Index ranges-7<=h<=7, -15<=k<=15, -20<=l<=21
Reflections collected10074
Independent reflections2496 [R(int) = 0.0284]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2496 / 0 / 159
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0307, wR2 = 0.0784
R indices (all data)R1 = 0.0313, wR2 = 0.0792
Absolute structure parameter0.0(2)
Largest diff. peak and hole0.171 and -0.165 e.Å⁻³

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of N-Boc protected 4-oxopyrrolidine derivatives. These protocols are based on established methodologies for similar compounds.

Synthesis of N-Boc-4-oxopyrrolidine Esters

A common route to synthesize compounds like this compound involves the oxidation of a corresponding hydroxyproline derivative.

General Synthesis Protocol:

  • Starting Material: Begin with a suitable N-Boc protected hydroxyproline methyl ester, such as N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Oxidation: Dissolve the starting material in a suitable organic solvent (e.g., dichloromethane). Add an oxidizing agent, such as Dess-Martin periodinane (DMP) or a Swern oxidation cocktail, portion-wise at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with an appropriate reagent (e.g., a saturated solution of sodium thiosulfate for DMP oxidation). Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-Boc-4-oxopyrrolidine ester.

Crystallization of Pyrrolidine Derivatives

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis. Slow evaporation or cooling crystallization are common techniques.

General Crystallization Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent in which it is soluble (e.g., ethyl acetate, methanol, or acetone).

  • Inducing Crystallization:

    • Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place the vial containing the solution inside a larger sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.

    • Slow Cooling: If the compound is significantly more soluble in a solvent at a higher temperature, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold anti-solvent and allow them to air dry.

Single-Crystal X-ray Diffraction Analysis

The following outlines the standard procedure for determining the crystal structure of a small organic molecule.[1][2][3][4]

Methodology:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[1][2] The crystal is rotated through a series of angles, and a large number of diffraction images are recorded.

  • Data Reduction: The collected images are processed to determine the intensities and positions of the diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution and Refinement: The corrected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. This provides an initial model of the atomic positions. The structural model is then refined using full-matrix least-squares methods to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the general workflow from the synthesis of a hypothetical N-Boc protected 4-oxopyrrolidine derivative to its structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Crystallography start N-Boc-hydroxyproline Ester oxidation Oxidation (e.g., DMP, Swern) start->oxidation Reagents workup Aqueous Work-up & Extraction oxidation->workup purification Column Chromatography workup->purification product Purified N-Boc-4-oxopyrrolidine Ester purification->product dissolution Dissolution in Suitable Solvent product->dissolution crystal_growth Slow Evaporation / Vapor Diffusion dissolution->crystal_growth crystals Single Crystals crystal_growth->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for the synthesis and structural analysis of a representative N-Boc-4-oxopyrrolidine ester.

References

The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its significance as a versatile building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold, detailing its diverse biological activities, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Synthetic Versatility

The pyrrolidine scaffold imparts several advantageous physicochemical properties to drug candidates. Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] The presence of a nitrogen atom can enhance aqueous solubility and provide a key site for hydrogen bonding, crucial for molecular recognition.[2]

The synthesis of pyrrolidine-containing molecules is highly versatile. Common strategies include the functionalization of pre-existing pyrrolidine rings, such as those derived from the chiral pool of proline and hydroxyproline, or the de novo construction of the ring system through various cyclization reactions.[3] One of the most powerful methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene.[4][5]

Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, targeting a wide spectrum of diseases. This versatility has led to their development as anticancer, anticonvulsant, enzyme inhibitory, and antimicrobial agents.

Anticancer Activity

A significant number of pyrrolidine derivatives have been investigated for their potential as anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, disruption of cell signaling pathways, and induction of apoptosis.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Spiro[pyrrolidine-3,3'-oxindoles]HCT-1168.5 - 15.2[6]
N-Arylpyrrolidine-2,5-dioneMCF-73.1 - 5.8[6]
Pyrrolidinone-hydrazonePPC-110.4[6]
Pyrrolidinone-hydrazoneIGR392.5[6]
Thiophene-containing PyrrolidineMCF-717 - 28[2]
Thiophene-containing PyrrolidineHeLa19 - 30[2]
Pyrrolo[2,3-d]pyrimidine DerivativesVarious Cancer Lines29 - 59[7]
Enzyme Inhibition

The pyrrolidine scaffold is a key feature in the design of potent and selective enzyme inhibitors for various therapeutic targets.

Table 2: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

Compound ClassTarget EnzymeKi (nM)IC50 (µM)Reference
Pyrrolidine SulfonamideGlyT11-[2]
Spiropyrrolidine OxindoleMDM2/GPX4240-[8]
Polyhydroxylated Pyrrolidineα-Glucosidase--[8]
Pyrrolidine-based BenzenesulfonamideAcetylcholinesterase22.34 - 27.21-[8]
Pyrrolidine-based BenzenesulfonamideCarbonic Anhydrase I17.61-[8]
Pyrrolidine-based BenzenesulfonamideCarbonic Anhydrase II5.14-[8]
Pyrrolidine SulfonamideDPP-IV-11.32[8]
Pyrrolo[2,3-d]pyrimidine DerivativeEGFR-0.079[7]
Pyrrolo[2,3-d]pyrimidine DerivativeHer2-0.040[7]
Pyrrolo[2,3-d]pyrimidine DerivativeVEGFR2-0.136[7]
Pyrrolo[2,3-d]pyrimidine DerivativeCDK2-0.204[7]
Anticonvulsant Activity

Derivatives of pyrrolidine-2,5-dione have shown significant promise as anticonvulsant agents in various preclinical models of epilepsy.

Table 3: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

Compound DerivativeTest ModelED50 (mg/kg)Reference
Pyrrolidine-2,5-dione-acetamideMES80.38[2]
Pyrrolidine-2,5-dione-acetamide6 Hz108.80[2]
N-Mannich Base of 3-methylpyrrolidine-2,5-dioneMES16.13 - 46.07[9]
N-Mannich Base of 3-methylpyrrolidine-2,5-diones.c.PTZ128.8 - 134.0[9]
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dioneMES (rats)69.89[10]

MES: Maximal Electroshock Seizure test; s.c.PTZ: subcutaneous Pentylenetetrazole seizure test.

Antimicrobial Activity

Pyrrolidine-containing compounds have been developed as potent agents against a range of bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of Selected Pyrrolidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzoylaminocarbothioyl PyrrolidineCandida krusei25[11]
Benzoylaminocarbothioyl PyrrolidineVarious Fungi50 - 100[11]
Benzoylaminocarbothioyl PyrrolidineGram-positive & Gram-negative bacteria100 - 400[11]
Spiropyrrolidine DerivativeStaphylococcus aureus3.9[12]
Spiropyrrolidine DerivativeMicrococcus luteus31.5 - 62.5[12]
1,2,4-Oxadiazole PyrrolidineE. coli DNA gyrase- (IC50 = 120 - 270 nM)[8]
Imidazolyl PyrroleGram-positive bacteria-[13]

Key Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolidine derivatives are mediated through their interaction with specific cellular pathways. Understanding these mechanisms is crucial for rational drug design and development.

CXCR4 Signaling Pathway in Cancer Metastasis

The chemokine receptor CXCR4 plays a critical role in cancer metastasis. Pyrrolidine-based antagonists of CXCR4 can inhibit the binding of its ligand, CXCL12, thereby blocking downstream signaling pathways involved in cell migration and invasion.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein G-protein (Gαi, Gβγ) CXCR4->G_protein Activates CXCL12 CXCL12 CXCL12->CXCR4 Binds PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Cell_Responses Cell Migration, Invasion, Survival PI3K_Akt->Cell_Responses MAPK_ERK->Cell_Responses Pyrrolidine_Antagonist Pyrrolidine Antagonist Pyrrolidine_Antagonist->CXCR4 Blocks

Caption: CXCR4 Signaling Pathway and its inhibition by a pyrrolidine antagonist.

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Enzyme Inhibition Assay: Dipeptidyl Peptidase-IV (DPP-IV)

This protocol describes a general method for determining the inhibitory activity of pyrrolidine derivatives against the DPP-IV enzyme using a fluorometric assay.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-AMC (Aminomethylcoumarin), which is cleaved by DPP-IV to release the highly fluorescent AMC. The rate of fluorescence increase is proportional to the enzyme activity. Inhibitors will reduce the rate of this reaction.

Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), DPP-IV enzyme solution, and the fluorogenic substrate Gly-Pro-AMC. Prepare a stock solution of the pyrrolidine inhibitor in DMSO and create serial dilutions.

  • Assay Setup (in a 96-well black plate):

    • Blank wells: Assay buffer and substrate.

    • Control wells (100% enzyme activity): Assay buffer, DPP-IV enzyme, and vehicle (DMSO).

    • Test wells: Assay buffer, DPP-IV enzyme, and various concentrations of the pyrrolidine inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the initial reaction velocities (slopes of the fluorescence curves). Determine the percentage of inhibition for each inhibitor concentration relative to the control and calculate the IC50 value.[14]

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A standardized suspension of the test bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after a defined incubation period.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Prepare serial two-fold dilutions of the pyrrolidine compound in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

Visualizing Workflows and Relationships

Graphical representations are invaluable for understanding complex processes and relationships in medicinal chemistry research.

Experimental Workflow for Antibacterial Screening

Antibacterial_Screening_Workflow Start Start Compound_Synthesis Synthesize Pyrrolidine Derivatives Start->Compound_Synthesis Primary_Screening Primary Screening (e.g., Agar Diffusion) Compound_Synthesis->Primary_Screening Active_Check Active? Primary_Screening->Active_Check MIC_Determination Determine MIC (Broth Microdilution) Active_Check->MIC_Determination Yes Inactive Inactive Active_Check->Inactive No Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) MIC_Determination->Cytotoxicity_Assay Lead_Compound Lead Compound Identification Cytotoxicity_Assay->Lead_Compound

Caption: A typical experimental workflow for antibacterial screening of novel compounds.

General Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition

Pyrrolidine_Synthesis cluster_reactants Starting Materials Amino_Acid Amino Acid (e.g., Sarcosine) Azomethine_Ylide In situ generation of Azomethine Ylide Amino_Acid->Azomethine_Ylide Aldehyde Aldehyde Aldehyde->Azomethine_Ylide Alkene Alkene (Dipolarophile) Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition Dipolarophile Azomethine_Ylide->Cycloaddition 1,3-Dipole Pyrrolidine Polysubstituted Pyrrolidine Cycloaddition->Pyrrolidine

Caption: General scheme for the synthesis of pyrrolidines via 1,3-dipolar cycloaddition.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile framework in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a wide range of biologically active compounds with therapeutic potential across numerous disease areas. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine derivatives will undoubtedly lead to the discovery of new and improved medicines in the future. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 4-Oxopyrrolidine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-oxopyrrolidine ring system, particularly when functionalized with an ester group, represents a privileged scaffold in medicinal chemistry and organic synthesis. Its inherent structural features, including a ketone, a secondary or tertiary amine, and an ester, provide multiple points for chemical modification, allowing for the creation of diverse molecular architectures with a wide range of biological activities. This technical guide delves into the core reaction mechanisms associated with 4-oxopyrrolidine esters, offering a comprehensive resource for researchers in drug discovery and development.

Synthesis of the 4-Oxopyrrolidine Ester Core

The construction of the 4-oxopyrrolidine ester framework can be achieved through several key synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemical outcome.

Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. For the synthesis of 4-oxopyrrolidine-3-carboxylates, this typically involves the cyclization of an N-substituted iminodiacetate derivative. The reaction is base-catalyzed, with common bases including sodium ethoxide, sodium hydride, and potassium tert-butoxide.

The mechanism proceeds through the formation of an enolate at one of the α-carbons, which then attacks the other ester carbonyl group to form a five-membered ring. Subsequent elimination of an alkoxide and protonation upon workup yields the 4-oxopyrrolidine-3-carboxylate.

Dieckmann_Condensation cluster_0 Dieckmann Condensation for 4-Oxopyrrolidine-3-carboxylate start N-Substituted Iminodiacetate enolate Enolate Formation start->enolate Base (e.g., NaOEt) cyclization Intramolecular Nucleophilic Acyl Substitution enolate->cyclization intermediate Cyclic β-Keto Ester (enolate form) cyclization->intermediate -ROH product 4-Oxopyrrolidine-3-carboxylate intermediate->product Acidic Workup

Figure 1: Workflow for the Dieckmann condensation to form 4-oxopyrrolidine-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 1-Benzyl-4-oxopyrrolidine-3-carboxylate [1]

To a solution of diethyl N-benzyliminodiacetate (1.0 eq) in anhydrous toluene, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise under an inert atmosphere. The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

Reagent/SolventMolar Ratio/ConcentrationReaction TimeTemperatureYield
Diethyl N-benzyliminodiacetate1.0 eq4-6 hReflux70-80%
Sodium Hydride (60%)1.2 eq
Anhydrous Toluene-
Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic method for the formation of pyrrole and pyrrolidinone rings. To generate a 4-oxopyrrolidine ester, a γ-amino-β-ketoester can be cyclized under acidic or thermal conditions. The starting γ-amino-β-ketoester can be prepared through various routes, including the Michael addition of an amine to an appropriate α,β-unsaturated carbonyl compound.

The mechanism involves the formation of an enamine or imine intermediate, followed by intramolecular nucleophilic attack of the amine onto the ketone carbonyl, and subsequent dehydration to furnish the pyrrolidinone ring.

Paal_Knorr_Synthesis cluster_1 Paal-Knorr Synthesis of 4-Oxopyrrolidinone Esters start γ-Amino-β-ketoester enamine_imine Enamine/Imine Formation start->enamine_imine Acid or Heat cyclization Intramolecular Cyclization enamine_imine->cyclization dehydration Dehydration cyclization->dehydration product 4-Oxopyrrolidinone Ester dehydration->product -H₂O

Figure 2: General workflow for the Paal-Knorr synthesis of 4-oxopyrrolidinone esters.

Experimental Protocol: General Procedure for Paal-Knorr Pyrrolidinone Synthesis [2][3][4]

A solution of the γ-amino-β-ketoester (1.0 eq) in a suitable solvent such as ethanol or acetic acid is heated to reflux. A catalytic amount of acid (e.g., HCl, p-toluenesulfonic acid) can be added to facilitate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.

Reagent/SolventMolar Ratio/ConcentrationReaction TimeTemperatureYield
γ-Amino-β-ketoester1.0 eq2-24 hReflux60-90%
Solvent (e.g., Ethanol, Acetic Acid)-
Acid Catalyst (optional)0.1 eq

Fundamental Reaction Mechanisms

The 4-oxopyrrolidine ester scaffold exhibits a rich reactivity profile, allowing for diverse functionalization.

Reactions at the C4-Carbonyl Group

The ketone functionality at the C4 position is a key site for various transformations.

The C4-ketone can be stereoselectively reduced to the corresponding alcohol using various reducing agents. The choice of reagent can influence the diastereoselectivity of the reduction.

Carbonyl_Reduction Start 4-Oxopyrrolidine Ester NaBH4 Sodium Borohydride (NaBH₄) Start->NaBH4 L_Selectride L-Selectride® Start->L_Selectride Product_syn syn-4-Hydroxypyrrolidine Ester NaBH4->Product_syn Hydride attack from less hindered face Product_anti anti-4-Hydroxypyrrolidine Ester L_Selectride->Product_anti Hydride attack from more hindered face (sterically demanding)

Figure 3: Stereoselective reduction of the C4-carbonyl group.

Experimental Protocol: Reduction of Ethyl 1-Benzyl-4-oxopyrrolidine-3-carboxylate with NaBH₄

To a solution of ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) in portions. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

Reagent/SolventMolar Ratio/ConcentrationReaction TimeTemperatureYieldDiastereomeric Ratio
4-Oxopyrrolidine Ester1.0 eq3 h0 °C to RT85-95%Varies with substrate
Sodium Borohydride1.5 eq
Methanol-

The C4-carbonyl can undergo reductive amination to introduce a nitrogen-containing substituent. This typically involves the in-situ formation of an imine or enamine with a primary or secondary amine, followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Reductive_Amination cluster_2 Reductive Amination at C4 start 4-Oxopyrrolidine Ester imine Imine/Enamine Formation start->imine R₂NH, Acid catalyst reduction Reduction imine->reduction Reducing Agent (e.g., NaBH₃CN) product 4-Aminopyrrolidine Ester reduction->product

Figure 4: Workflow for the reductive amination of 4-oxopyrrolidine esters.

Experimental Protocol: General Procedure for Reductive Amination [5][6][7][8][9][10]

To a solution of the 4-oxopyrrolidine ester (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent like methanol or dichloroethane, a catalytic amount of acetic acid is added. The mixture is stirred for 1-2 hours at room temperature. Then, sodium cyanoborohydride (1.5 eq) is added in portions, and the reaction is stirred for an additional 12-24 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Reagent/SolventMolar Ratio/ConcentrationReaction TimeTemperatureYield
4-Oxopyrrolidine Ester1.0 eq13-26 hRoom Temperature60-85%
Amine1.2 eq
Sodium Cyanoborohydride1.5 eq
Solvent (e.g., Methanol)-
Acetic AcidCatalytic

The Wittig reaction provides a means to convert the C4-carbonyl into an exocyclic double bond. This involves the reaction with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized or unstabilized) will influence the stereoselectivity of the resulting alkene.

Wittig_Reaction cluster_3 Wittig Reaction at C4 start 4-Oxopyrrolidine Ester ylide_attack Nucleophilic Attack of Ylide start->ylide_attack Phosphorus Ylide oxaphosphetane Oxaphosphetane Intermediate ylide_attack->oxaphosphetane elimination Elimination oxaphosphetane->elimination product 4-Alkylidenepyrrolidine Ester elimination->product - Ph₃PO

Figure 5: Mechanism of the Wittig reaction on 4-oxopyrrolidine esters.
Reactions Involving the Ester Functionality

The ester group offers another handle for chemical modification.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis using a base like lithium hydroxide or sodium hydroxide is common.

Direct conversion of the ester to an amide can be achieved by heating with an amine, often in the presence of a catalyst. This aminolysis reaction is a straightforward way to introduce further diversity.[11]

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. This transformation provides access to 4-oxo- (or 4-hydroxy-) pyrrolidinyl methanol derivatives.

Spectroscopic Data of Representative 4-Oxopyrrolidine Esters

The structural characterization of 4-oxopyrrolidine esters relies heavily on spectroscopic techniques.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate [12]7.35-7.25 (m, 5H), 4.20 (q, 2H), 3.70 (s, 2H), 3.55 (t, 2H), 2.70 (t, 2H), 1.30 (t, 3H)206.5 (C=O, C4), 170.1 (C=O, ester), 137.5 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 127.6 (Ar-CH), 61.2 (OCH₂), 57.8 (CH₂), 54.5 (CH₂), 48.9 (CH), 14.2 (CH₃)1745 (C=O, ester), 1720 (C=O, ketone), 1200 (C-O)247.12 (M⁺)
(S)-1-Boc-4-oxopyrrolidine-2-carboxylic acid methyl ester 4.60 (dd, 1H), 4.0-3.8 (m, 2H), 3.75 (s, 3H), 3.1-2.9 (m, 2H), 1.45 (s, 9H)206.0 (C=O, C4), 171.5 (C=O, ester), 154.0 (C=O, Boc), 81.0 (C(CH₃)₃), 58.0 (CH), 52.5 (OCH₃), 45.0 (CH₂), 38.0 (CH₂), 28.3 (CH₃)1750 (C=O, ester), 1725 (C=O, ketone), 1690 (C=O, carbamate)243.11 (M⁺)

Applications in Drug Development

The 4-oxopyrrolidine ester scaffold is a valuable building block in the design of novel therapeutic agents due to its conformational rigidity and the ability to project substituents in well-defined spatial orientations.

  • Enzyme Inhibitors: The constrained nature of the pyrrolidine ring can mimic the transition state of enzymatic reactions, making these compounds promising candidates for enzyme inhibitors. For instance, derivatives have been explored as inhibitors of MurA, a key enzyme in bacterial cell wall biosynthesis.[13]

  • Antiviral Agents: The pyrrolidine core is present in numerous antiviral drugs. The 4-oxo functionality provides a handle to introduce pharmacophoric groups that can interact with viral proteins.

  • Anticancer and Antimicrobial Agents: A variety of 5-oxopyrrolidine derivatives have shown promising anticancer and antimicrobial activities.[14][15] The 4-oxo analogues are also being actively investigated in this area.

The synthetic versatility of 4-oxopyrrolidine esters, coupled with their favorable physicochemical properties, ensures their continued importance in the quest for new and effective medicines. This guide provides a foundational understanding of their chemistry, empowering researchers to leverage this scaffold in their drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Pharmaceutical Intermediates Using tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral pyrrolidine scaffolds are integral components of numerous pharmaceutical agents, playing a crucial role in their therapeutic efficacy. The asymmetric synthesis of these structures is of paramount importance in drug discovery and development. This document provides detailed application notes and protocols for the asymmetric synthesis of a key pharmaceutical intermediate, (2S,4S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate, starting from tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate. This chiral hydroxy-pyrrolidine derivative is a versatile building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents. The stereoselective reduction of the ketone functionality is the critical step in achieving the desired enantiopurity of the intermediate.

Core Application: Stereoselective Reduction to a Chiral Hydroxypyrrolidine Intermediate

The central transformation described herein is the asymmetric reduction of the prochiral ketone, this compound, to the corresponding chiral alcohol, (2S,4S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate. This enantiomerically enriched intermediate serves as a valuable precursor for the synthesis of more complex pharmaceutical ingredients where the stereochemistry of the pyrrolidine ring is critical for biological activity.

Experimental Workflow

The overall experimental workflow for the asymmetric reduction is depicted below. This process involves the preparation of the reaction mixture, the catalytic asymmetric reduction, and subsequent purification of the desired chiral alcohol.

Asymmetric Reduction Workflow Experimental Workflow for Asymmetric Reduction cluster_prep Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve Starting Material in Solvent catalyst Prepare Chiral Catalyst Solution start->catalyst reductant Add Reducing Agent catalyst->reductant reaction Controlled Temperature Reaction reductant->reaction quench Quench Reaction reaction->quench extract Solvent Extraction quench->extract purify Chromatographic Purification extract->purify characterization Characterization (NMR, MS) purify->characterization enantiopurity Determine Enantiomeric Excess (Chiral HPLC) characterization->enantiopurity

Caption: A streamlined workflow for the asymmetric synthesis of the chiral hydroxypyrrolidine intermediate.

Experimental Protocols

The following protocol details the methodology for the asymmetric reduction of this compound.

Protocol 1: Asymmetric Reduction using a Chiral Borane Catalyst

This protocol is a representative method for the stereoselective reduction of the ketone.

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -20 °C in a suitable cooling bath.

  • Slowly add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the reaction mixture.

  • To this mixture, add borane-dimethyl sulfide complex (1.0 eq) dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (2S,4S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate.

Data Presentation

The following table summarizes typical quantitative data obtained from the asymmetric reduction.

ParameterValue
Yield 85-95%
Enantiomeric Excess (ee) >95%
Diastereomeric Ratio (dr) >98:2 (syn:anti)
Reaction Time 4-6 hours
Reaction Temperature -20 °C

Logical Relationship of Synthesis

The synthesis of the target pharmaceutical intermediate is a multi-step process where the stereochemistry is established in a key reduction step.

Synthetic Logic Logical Flow of the Asymmetric Synthesis Start This compound (Prochiral Ketone) Reduction Asymmetric Reduction (Stereochemistry Induction) Start->Reduction Chiral Catalyst Reducing Agent Intermediate (2S,4S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate (Chiral Intermediate) Reduction->Intermediate FurtherSynth Further Synthetic Modifications (e.g., functional group interconversion, coupling reactions) Intermediate->FurtherSynth API Active Pharmaceutical Ingredient (API) (e.g., Antiviral, Anticancer) FurtherSynth->API

Caption: The logical progression from the starting material to the final active pharmaceutical ingredient.

Conclusion

The asymmetric synthesis of (2S,4S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate from its corresponding ketone provides a reliable and efficient route to a key chiral intermediate for the pharmaceutical industry. The detailed protocols and data presented herein offer a solid foundation for researchers and scientists engaged in the development of novel therapeutics. The stereoselective control achieved in this synthesis is critical for ensuring the desired pharmacological profile of the final drug product.

Application Notes and Protocols for N-Boc Deprotection of 2-Methyl-4-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of complex molecules, particularly in pharmaceutical research and development, due to its robustness and ease of removal under specific acidic conditions. This document provides detailed protocols for the N-Boc deprotection of 2-methyl-4-oxopyrrolidine derivatives, a scaffold of interest in medicinal chemistry. The presence of a ketone functionality necessitates careful selection of deprotection conditions to avoid potential side reactions.

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by an acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine. The resulting amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.

This application note details two primary acidic deprotection methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), along with a milder alternative employing oxalyl chloride for substrates sensitive to strong acids.

Data Presentation

The following table summarizes typical reaction conditions for the N-Boc deprotection of pyrrolidine derivatives based on common laboratory practices.

MethodReagentSolventTemperature (°C)Reaction Time (h)Reagent EquivalentsTypical Yield (%)Notes
Acidic Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp.1 - 22 - 10>90Rapid and efficient. Requires careful handling of corrosive TFA.
Acidic Hydrochloric Acid (HCl)1,4-Dioxane or MethanolRoom Temp.1 - 45 - 10>90Product is conveniently isolated as the hydrochloride salt.
Mild Oxalyl ChlorideMethanol0 to Room Temp.1 - 42 - 3up to 90Suitable for substrates with acid-sensitive functional groups.[1][2][3]

Experimental Protocols

Method 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and highly effective method for Boc deprotection.

Materials:

  • N-Boc-2-methyl-4-oxopyrrolidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the N-Boc-2-methyl-4-oxopyrrolidine derivative (1.0 eq) in anhydrous dichloromethane (5-10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (2-10 eq) dropwise to the stirred solution.[4]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • For isolation of the free amine, redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Method 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is advantageous when the final product is desired as a stable hydrochloride salt.

Materials:

  • N-Boc-2-methyl-4-oxopyrrolidine derivative

  • 4M HCl in 1,4-Dioxane

  • Methanol or Ethyl Acetate (optional, as co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-Boc-2-methyl-4-oxopyrrolidine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.[4]

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.[4]

  • Stir the reaction mixture for 1-4 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, the solid can be collected by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude hydrochloride salt can be further purified. Often, trituration with diethyl ether can induce precipitation.

Method 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is suitable for substrates that are sensitive to strong acidic conditions.

Materials:

  • N-Boc-2-methyl-4-oxopyrrolidine derivative

  • Methanol, anhydrous

  • Oxalyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the N-Boc-2-methyl-4-oxopyrrolidine derivative (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (2.0-3.0 eq) dropwise to the stirred solution.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent and wash with a mild base such as a saturated NaHCO₃ solution.[4]

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the deprotected amine.

Visualizations

General Workflow for N-Boc Deprotection

The following diagram illustrates the general experimental workflow for the N-Boc deprotection of a 2-methyl-4-oxopyrrolidine derivative.

G cluster_start Reaction Setup cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_analysis Analysis start Dissolve N-Boc protected 2-methyl-4-oxopyrrolidine derivative in appropriate solvent reagent Add Deprotection Reagent (e.g., TFA, HCl, or Oxalyl Chloride) at specified temperature start->reagent 1 stir Stir at specified temperature for 1-4 hours reagent->stir 2 monitor Monitor reaction progress (TLC, LC-MS) stir->monitor 3 workup Perform aqueous work-up (neutralization and extraction) monitor->workup 4 purification Purify the product (e.g., crystallization, chromatography) workup->purification 5 analysis Characterize the final product (NMR, MS, etc.) purification->analysis 6

Caption: General experimental workflow for N-Boc deprotection.

Signaling Pathway of Acid-Catalyzed N-Boc Deprotection

The diagram below outlines the key steps in the acid-catalyzed deprotection of an N-Boc protected amine.

G Boc_Protected_Amine N-Boc Protected Amine (R-NH-Boc) Protonation Protonation of Carbamate Oxygen Boc_Protected_Amine->Protonation + H+ Carbamic_Acid_Intermediate Carbamic Acid Intermediate Protonation->Carbamic_Acid_Intermediate tert_Butyl_Cation tert-Butyl Cation Protonation->tert_Butyl_Cation Free_Amine Free Amine (R-NH2) Carbamic_Acid_Intermediate->Free_Amine CO2 Carbon Dioxide (CO2) Carbamic_Acid_Intermediate->CO2

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

References

Application of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate in the Synthesis of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-01

Introduction

tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a versatile chiral building block for the enantioselective synthesis of various nitrogen-containing natural products, particularly pyrrolizidine alkaloids. The pyrrolidine ring serves as a key scaffold, and the methyl and ketone functionalities, along with the tert-butoxycarbonyl (Boc) protecting group, allow for stereoselective modifications and further elaboration to construct the bicyclic core of these alkaloids. This document outlines the application of a structurally related chiral building block, (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, in the synthesis of the pyrrolizidine alkaloids (+)-pseudoheliotridane and (+)-isoretronecanol. The methodologies presented can be adapted for syntheses starting from this compound, providing a strategic blueprint for researchers in natural product synthesis and drug discovery.

Synthesis of (+)-Pseudoheliotridane and (+)-Isoretronecanol

The total synthesis of (+)-pseudoheliotridane and (+)-isoretronecanol has been achieved from the chiral precursor (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. The synthetic strategy involves key steps such as stereoselective reduction, olefination, and intramolecular cyclization to construct the characteristic bicyclic pyrrolizidine core.

Overall Synthetic Pathway

G A (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate B Stereoselective Reduction A->B 1) NaBH4, MeOH 2) Separation of diastereomers C (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-2-(methoxycarbonyl)pyrrolidine B->C D Protection of Hydroxyl Group C->D TBSCl, Imidazole, DMF E (2S,4S)-1-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-(methoxycarbonyl)pyrrolidine D->E F Reduction of Ester E->F DIBAL-H, CH2Cl2 G (2S,4S)-1-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine F->G H Oxidation to Aldehyde G->H DMP, CH2Cl2 I (2S,4S)-1-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-formylpyrrolidine H->I J Wittig Reaction I->J (Methoxycarbonylmethyl)triphenylphosphonium bromide, KHMDS, THF K (2S,4S)-1-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-(3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine J->K L Deprotection and Cyclization K->L 1) TBAF, THF 2) H2, Pd/C, MeOH M (+)-Isoretronecanol L->M N Further Reduction M->N LiAlH4, THF O (+)-Pseudoheliotridane N->O

Caption: Synthetic pathway to (+)-pseudoheliotridane and (+)-isoretronecanol.

Quantitative Data

The following table summarizes the yields for the key steps in the synthesis of (+)-pseudoheliotridane and (+)-isoretronecanol.

Step No.ReactionProductYield (%)
1Stereoselective reduction of ketone(2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-2-(methoxycarbonyl)pyrrolidine95 (for the desired diastereomer after separation)
2Protection of the hydroxyl group(2S,4S)-1-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-(methoxycarbonyl)pyrrolidine98
3Reduction of the ester to an alcohol(2S,4S)-1-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine92
4Oxidation of the alcohol to an aldehyde(2S,4S)-1-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-formylpyrrolidine95
5Wittig olefination(2S,4S)-1-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-(3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine85
6Deprotection and reductive cyclization(+)-Isoretronecanol70
7Reduction of the lactam(+)-Pseudoheliotridane88

Experimental Protocols

Step 1: Stereoselective Reduction of (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

  • Reaction: To a solution of (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomers are separated by column chromatography on silica gel.

Step 2: Protection of the Hydroxyl Group

  • Reaction: To a solution of (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-2-(methoxycarbonyl)pyrrolidine (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBSCl, 1.5 eq) at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Reduction of the Ester

  • Reaction: A solution of (2S,4S)-1-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-(methoxycarbonyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 3 hours. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is warmed to room temperature and stirred vigorously until two clear layers are formed. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 4: Oxidation to the Aldehyde

  • Reaction: To a solution of (2S,4S)-1-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane is added Dess-Martin periodinane (1.5 eq) at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude aldehyde, which is used in the next step without further purification.

Step 5: Wittig Reaction

  • Reaction: To a suspension of (methoxycarbonylmethyl)triphenylphosphonium bromide (2.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 2.0 eq) dropwise. The resulting ylide solution is stirred at -78 °C for 1 hour. A solution of the crude aldehyde from the previous step (1.0 eq) in THF is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Step 6: Deprotection and Reductive Cyclization to (+)-Isoretronecanol

  • Reaction: To a solution of the product from the Wittig reaction (1.0 eq) in THF is added tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq). The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in methanol. Palladium on carbon (10 wt. %) is added, and the mixture is stirred under a hydrogen atmosphere (balloon pressure) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give crude (+)-isoretronecanol, which is purified by column chromatography.

Step 7: Reduction to (+)-Pseudoheliotridane

  • Reaction: To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF at 0 °C is added a solution of (+)-isoretronecanol (1.0 eq) in THF dropwise. The reaction mixture is heated to reflux for 6 hours. The reaction is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate and concentrated to afford (+)-pseudoheliotridane.

Logical Workflow for Alkaloid Synthesis

G cluster_0 Starting Material Preparation cluster_1 Core Modification cluster_2 Bicyclic Core Formation cluster_3 Final Product Derivatization A Chiral Pyrrolidinone Precursor B Stereoselective Functionalization A->B Reduction/Alkylation C Chain Elongation B->C Olefination/Coupling D Deprotection & Cyclization C->D Intramolecular Reaction E Final Alkaloid D->E Final Reduction/Purification F Analogs E->F Further Modification

Caption: General workflow for pyrrolizidine alkaloid synthesis.

Application Notes and Protocols: Synthesis and Evaluation of Novel Kinase Inhibitors from Pyrrolidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as a core structural component in numerous FDA-approved drugs and clinical candidates.[1][2] Its significance in drug discovery stems from its unique three-dimensional, non-planar structure which allows for a broad exploration of chemical space, a critical factor in achieving target selectivity and potency.[1][3] Unlike flat aromatic systems that are common in kinase inhibitors mimicking the adenine portion of ATP, the sp3-hybridized nature of the pyrrolidine scaffold can enhance aqueous solubility and improve overall physicochemical properties.[3] This document provides detailed methodologies for the synthesis of novel kinase inhibitors using pyrrolidine precursors, protocols for their biological evaluation, and an analysis of structure-activity relationships (SAR).

Target Signaling Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[4] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Pyrrolidine-based molecules can be designed as potent and selective ATP-competitive inhibitors that bind to the kinase domain of PI3K, blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) and thereby inhibiting the downstream signaling cascade.[4]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Pyrrolidine Inhibitor Inhibitor->PI3K Inhibition

Caption: Proposed PI3K/Akt Signaling Pathway Inhibition by a Pyrrolidine Derivative.[4]

Synthesis of Pyrrolidine-Based Inhibitors

The synthesis of pyrrolidine-containing kinase inhibitors can be approached through various strategies, including the de novo construction of the pyrrolidine ring or the functionalization of a pre-existing pyrrolidine scaffold, such as L-proline.[1][5] Common methods for ring construction include 1,3-dipolar cycloadditions and intramolecular cyclizations.[6][7] The following sections detail a representative workflow for synthesizing a target kinase inhibitor from a pyrrolidine precursor.

Synthesis_Workflow cluster_synthesis Synthetic Workflow cluster_analysis Analysis & Purification Start Pyrrolidine Precursor (e.g., L-Proline derivative) Step1 Step 1: Coupling Reaction (e.g., Amide bond formation) Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 TLC TLC/LC-MS Monitoring Step1->TLC Purify1 Column Chromatography Step1->Purify1 Step2 Step 2: Cyclization/Condensation (e.g., Vilsmeier-Haack reaction) Intermediate1->Step2 Intermediate2 Intermediate B (Functionalized Pyrrolidine Core) Step2->Intermediate2 Step2->TLC Purify2 Column Chromatography Step2->Purify2 Step3 Step 3: Final Coupling (e.g., Suzuki or Buchwald-Hartwig) Intermediate2->Step3 Final Final Kinase Inhibitor Step3->Final Step3->TLC Purify3 Recrystallization / HPLC Step3->Purify3 Analysis Structural Confirmation (NMR, HRMS) Final->Analysis

Caption: General Experimental Workflow for Multi-step Inhibitor Synthesis.
Protocol 1: Synthesis of a 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivative

This protocol is adapted from a strategy for synthesizing multi-target tyrosine kinase inhibitors.[8] It involves the condensation of a functionalized 2-pyrrolidone aldehyde with a substituted oxindole.

Materials:

  • N-substituted 2-pyrrolidone aldehyde (1.0 equiv)

  • 5-substituted-indolin-2-one (1.0 equiv)

  • Piperidine (catalytic amount, ~0.1 equiv)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the N-substituted 2-pyrrolidone aldehyde (1.0 equiv) and the 5-substituted-indolin-2-one (1.0 equiv).

  • Add anhydrous ethanol to dissolve the reactants.

  • Add a catalytic amount of piperidine to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

  • If a solid precipitates, collect the crude product by vacuum filtration and wash with cold ethanol.

  • If no solid forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a solvent system such as ethyl acetate/hexane) to yield the pure target compound.[8]

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing lead compounds into potent and selective drug candidates. For pyrrolidine-based inhibitors, modifications to the pyrrolidine ring itself (e.g., stereochemistry, substitution) or to appended functionalities can dramatically impact biological activity.[9][10]

SAR_Logic cluster_sar Structure-Activity Relationship Logic Core Core Scaffold (e.g., Pyrrolidine-Aniline) Mod1 Modification 1: Add Polar Group (e.g., -OH on Pyrrolidine) Core->Mod1 Mod2 Modification 2: Change Stereochemistry (e.g., R- vs S-form) Core->Mod2 Mod3 Modification 3: Change Ring System (e.g., Pyrrolidine vs Morpholine) Core->Mod3 Result1 Result: >7-fold Increase in IC50 (Decreased Activity) Mod1->Result1 Result2 Result: S-form has ~2-fold lower IC50 (Increased Activity) Mod2->Result2 Result3 Result: Morpholine is Detrimental (Decreased Activity) Mod3->Result3 Hypothesis Hypothesis: Binding site is confined and hydrophobic. Result1->Hypothesis

Caption: Logical Flow of a Structure-Activity Relationship (SAR) Study.[9][10]
Quantitative SAR Data

The following table summarizes SAR data for pyrrolidine-based inhibitors targeting the ST2 receptor, an inflammatory signaling protein. The data illustrates how subtle structural changes influence inhibitory potency (IC50).

Compound IDModification from Parent ScaffoldTargetIC50 (µM)OutcomeReference
19 Parent: Dimethylaniline groupST211.53-[9]
31 Replaced dimethyl with pyrrolidine ST212.01Comparable activity[9]
13 Replaced pyrrolidine with morpholine ST2>100Detrimental to activity[9]
36 Added hydroxyl group to pyrrolidineST2>100>7-fold decrease in activity[9]
14f Racemic mixtureST26.09Potent inhibitor[10]
19c R-form of 14fST29.04R-form is less active[10]
19d S-form of 14fST24.60S-form is more active[10]

Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their biological activity. This involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[11][12]

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 value of a compound against a specific kinase, such as PI3Kα.[4]

Principle: This assay measures the kinase-mediated phosphorylation of a biotinylated substrate. The phosphorylated product is detected by a Europium cryptate-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin. When in close proximity, FRET occurs between the Europium and XL665, generating a signal that is inversely proportional to the inhibitor's activity.

Materials:

  • 384-well low-volume assay plates

  • Kinase enzyme (e.g., recombinant human PI3Kα)

  • Biotinylated substrate (e.g., Biotin-PIP2)

  • ATP solution

  • Test compounds (serial dilution in DMSO)

  • HTRF detection reagents (Europium-antibody and Streptavidin-XL665)

  • HTRF-compatible microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 2 µL of the compound dilution to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Add 4 µL of the kinase and biotinylated substrate solution in reaction buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km value for the specific kinase.[13]

  • Incubate the plate for 1 hour at room temperature.

  • Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.

  • Incubate for a further 2 hours at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

  • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percent inhibition against the compound concentration.

  • Determine IC50 values by fitting the data to a four-parameter logistical curve using non-linear regression software.[4]

Protocol 3: Cell Viability and Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric method used to assess the effect of a compound on cell viability and proliferation.[2]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[2]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (serial dilution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the pyrrolidine test compound (and a vehicle control, e.g., 0.1% DMSO).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity.

References

A Step-by-Step Guide to the Reduction of the Keto Group in 4-Oxopyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the reduction of the keto group in 4-oxopyrrolidine derivatives, a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The choice of reducing agent and reaction conditions significantly influences the yield and stereochemical outcome of this reaction, affording either cis- or trans-4-hydroxypyrrolidines. This guide covers common reduction methods, including those using sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation, as well as stereoselective approaches.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the functionalization of this core structure is of paramount importance. The reduction of the C4-keto group in 4-oxopyrrolidines to a hydroxyl group introduces a key chiral center, leading to the formation of diastereomeric cis- and trans-4-hydroxypyrrolidines. The stereochemistry at this position can profoundly impact the biological activity of the final molecule. Therefore, controlling the stereochemical outcome of this reduction is a crucial aspect of synthetic strategy.

This guide details various methodologies to achieve the desired stereoisomer with high selectivity and yield.

General Reaction Scheme

The fundamental transformation involves the reduction of a 4-oxopyrrolidine to a 4-hydroxypyrrolidine. The stereochemical outcome is dependent on the steric and electronic environment of the substrate and the nature of the hydride source.

Caption: General reduction of 4-oxopyrrolidine.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for various reduction methods applied to different 4-oxopyrrolidine substrates. This allows for a direct comparison of yields and stereoselectivities.

SubstrateReducing AgentSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans) / ee (%)
N-Boc-5-methyl-pyrrolidine-2,4-dioneNaBH₄Methanol0 to RT259Regioselective
N-Boc-5-isopropyl-pyrrolidine-2,4-dioneNaBH₄Methanol0 to RT256Regioselective
N-Cbz-4-oxoproline tert-butyl esterNaBH(OAc)₃THFRT1285>95:5 (cis)
N-Cbz-L-proline derivativeNaBH₄---GoodStereospecific to allohydroxy-L-proline
General Ketones (as a model)LiAlH₄EtherReflux-High-
N-Cbz protected aminesH₂, Pd/CMeOHRT1-16>95N/A
Prochiral ketones (as a model)CBS catalyst, BH₃·THFTHF-30 to RT< 1Highup to >99% ee

Experimental Protocols

Method 1: Diastereoselective Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, often favoring the formation of the thermodynamically more stable alcohol. The stereochemical outcome can be influenced by the solvent and the substituents on the pyrrolidine ring.

Protocol: Regioselective Reduction of N-Boc-5-substituted-pyrrolidine-2,4-diones [1][2]

This protocol describes the regioselective reduction of the C4-keto group in N-Boc protected 5-substituted pyrrolidine-2,4-diones to yield the corresponding 4-hydroxy-pyrrolidin-2-ones.[1][2]

  • Materials:

    • N-Boc-5-substituted-pyrrolidine-2,4-dione (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.2 eq)

    • Methanol (MeOH)

    • Ethyl acetate (EtOAc)

    • Distilled water

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Stirring apparatus

    • Ice bath

  • Procedure:

    • Dissolve the N-Boc-5-substituted-pyrrolidine-2,4-dione in methanol (approximately 3.3 mL per mmol of substrate) in a round-bottom flask.

    • Cool the stirred solution to 0°C using an ice bath.

    • Add sodium borohydride portion-wise to the cooled solution.

    • Stir the reaction mixture at 0°C for 1 hour.

    • Remove the ice bath and continue stirring at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and distilled water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the desired 4-hydroxypyrrolidin-2-one.

NaBH4 Reduction Workflow sub0 Dissolve Substrate in MeOH sub1 Cool to 0°C sub0->sub1 sub2 Add NaBH4 sub1->sub2 sub3 Stir at 0°C (1h) then RT (24h) sub2->sub3 sub4 Solvent Removal sub3->sub4 sub5 Work-up (EtOAc/Water Extraction) sub4->sub5 sub6 Purification (Column Chromatography) sub5->sub6 sub7 4-Hydroxypyrrolidin-2-one sub6->sub7

Caption: Workflow for NaBH₄ reduction.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of carbonyl compounds. Due to its high reactivity, it must be handled with care in anhydrous conditions.

General Protocol for LiAlH₄ Reduction of a Ketone

  • Materials:

    • 4-Oxopyrrolidine derivative (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.0 - 1.5 eq)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Saturated aqueous solution of sodium sulfate

    • Three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet

    • Stirring apparatus

    • Ice bath

  • Procedure:

    • Set up a dry three-necked flask under a nitrogen atmosphere.

    • Suspend LiAlH₄ in anhydrous diethyl ether or THF in the flask and cool to 0°C.

    • Dissolve the 4-oxopyrrolidine derivative in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the dropwise addition of a saturated aqueous solution of sodium sulfate.

    • Stir the resulting mixture until a white precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake with the solvent.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-hydroxypyrrolidine.

    • Purify the product by column chromatography or crystallization as required.

LiAlH4 Reduction Workflow sub0 Suspend LiAlH4 in Anhydrous Solvent sub1 Add Substrate Solution Dropwise at 0°C sub0->sub1 sub2 Stir at RT sub1->sub2 sub3 Quench with Sat. Na2SO4 (aq) at 0°C sub2->sub3 sub4 Filter and Concentrate sub3->sub4 sub5 Purification sub4->sub5 sub6 4-Hydroxypyrrolidine sub5->sub6

Caption: Workflow for LiAlH₄ reduction.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of ketones and for the deprotection of certain nitrogen-protecting groups like the benzyloxycarbonyl (Cbz) group.

Protocol: Catalytic Hydrogenation of an N-Cbz-4-oxopyrrolidine [3]

This protocol is suitable for the simultaneous reduction of the keto group and deprotection of the Cbz group.

  • Materials:

    • N-Cbz-4-oxopyrrolidine derivative (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

    • Reaction flask

    • Stirring apparatus

    • Filtration apparatus (e.g., Celite® pad)

  • Procedure:

    • Dissolve the N-Cbz-4-oxopyrrolidine derivative in methanol or ethanol in a reaction flask.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Seal the flask, and evacuate and backfill with hydrogen gas (repeat three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxypyrrolidine.

    • Purify the product as necessary.

Catalytic Hydrogenation Workflow sub0 Dissolve Substrate in Solvent sub1 Add Pd/C Catalyst sub0->sub1 sub2 Evacuate and Fill with H2 sub1->sub2 sub3 Stir under H2 Atmosphere sub2->sub3 sub4 Filter Catalyst sub3->sub4 sub5 Concentrate Filtrate sub4->sub5 sub6 Purification sub5->sub6 sub7 4-Hydroxypyrrolidine sub6->sub7

Caption: Workflow for catalytic hydrogenation.

Method 4: Enantioselective Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess.[4][5][6][7]

General Protocol for CBS Reduction [5][6]

  • Materials:

    • 4-Oxopyrrolidine derivative (1.0 eq)

    • (R)- or (S)-CBS oxazaborolidine catalyst (0.05 - 0.1 eq)

    • Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 - 1.5 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl), 1M solution

    • Reaction flask under an inert atmosphere (Nitrogen or Argon)

    • Syracuses and needles for transfer of reagents

    • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Procedure:

    • To a stirred solution of the CBS catalyst in anhydrous THF at the desired temperature (e.g., -30°C to room temperature) under an inert atmosphere, add the borane solution dropwise.

    • Stir the mixture for 10-15 minutes.

    • Add a solution of the 4-oxopyrrolidine derivative in anhydrous THF dropwise to the catalyst-borane complex.

    • Stir the reaction at the same temperature until complete conversion is observed by TLC (typically less than 1 hour).

    • Quench the reaction by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature and then add 1M HCl.

    • Stir for 30 minutes, then extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC or NMR analysis of a derivatized sample.

CBS Reduction Signaling Pathway sub0 CBS Catalyst sub2 Catalyst-Borane Complex sub0->sub2 sub1 Borane sub1->sub2 sub4 Ternary Complex (Catalyst-Borane-Ketone) sub2->sub4 sub3 4-Oxopyrrolidine sub3->sub4 sub5 Hydride Transfer (Stereoselective) sub4->sub5 sub6 Alkoxyborane Intermediate sub5->sub6 sub7 Workup (Hydrolysis) sub6->sub7 sub8 Chiral 4-Hydroxypyrrolidine sub7->sub8

Caption: CBS reduction pathway.

Conclusion

The reduction of the keto group in 4-oxopyrrolidines is a versatile transformation that provides access to valuable chiral building blocks. The choice of the reducing agent and the reaction conditions are critical for achieving high yields and the desired stereoselectivity. This guide provides a starting point for researchers to select and optimize the appropriate reduction method for their specific 4-oxopyrrolidine substrate. Careful execution of these protocols and thorough analysis of the products will enable the successful synthesis of the desired 4-hydroxypyrrolidine derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for the Functionalization of the C2 Methyl Group in Pyrrolidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The functionalization of this heterocyclic system allows for the exploration of chemical space and the optimization of pharmacological properties. Specifically, the C2 position is a common site for substitution, and the presence of a methyl group at this position offers a unique handle for further synthetic transformations. This document provides detailed application notes and protocols for the functionalization of the C2 methyl group in pyrrolidine carboxylates, a key building block in organic synthesis. The methodologies described herein focus on leveraging the inherent reactivity of the C2-methyl group for the introduction of diverse functionalities, which can be pivotal for late-stage diversification in drug discovery programs.

Strategies for C2-Methyl Functionalization

The functionalization of the relatively unreactive C-H bonds of a methyl group presents a significant synthetic challenge. However, several strategies have been developed to achieve this transformation on the C2-methyl group of pyrrolidine carboxylates. These methods can be broadly categorized as follows:

  • Alpha-Lithiation and Electrophilic Quench: This classical approach involves the deprotonation of the C2-H adjacent to the carboxylate and nitrogen atom to form a stabilized enolate or related nucleophile, which can then react with various electrophiles. While powerful, this method is typically used to introduce the C2-substituent itself rather than functionalize a pre-existing methyl group. However, the principles of stereoselective alkylation are foundational to understanding the reactivity at this center.

  • Radical-Mediated Functionalization: Free radical reactions offer a pathway to functionalize C-H bonds. This can involve radical halogenation, which can then be followed by nucleophilic substitution to introduce a variety of functional groups. The selectivity of this approach can be influenced by the directing effects of the N-protecting group and the inherent stability of the resulting radical.

  • Directed C-H Activation: The use of a directing group can enable the site-selective functionalization of a specific C-H bond by a transition metal catalyst. For pyrrolidine derivatives, the nitrogen atom or a suitably chosen N-protecting group can direct a catalyst to the vicinity of the C2-methyl group, facilitating its activation and subsequent reaction with a coupling partner.

  • Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient tool for C-H functionalization. This approach can generate radical intermediates under gentle conditions, which can then undergo a variety of transformations, including C-C and C-heteroatom bond formation.

The following sections will provide detailed protocols for key transformations involving the C2-methyl group of pyrrolidine carboxylates.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation for the Synthesis of 2-Methylproline Derivatives

This protocol describes the introduction of a methyl group at the C2 position of a proline derivative, which is a foundational method for accessing the starting materials for subsequent C2-methyl functionalization. The diastereoselectivity is controlled by a chiral auxiliary derived from pivalaldehyde and proline itself.

Reaction Scheme:

reagents 1) LDA, THF, -78 °C 2) CH3I end N-Piv-2-Methylproline derivative reagents->end start N-Piv-Proline derivative

Caption: Diastereoselective methylation of a proline derivative.

Materials:

  • (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (proline-pivalaldehyde adduct)

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Methyl iodide (CH3I)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi (1.1 equivalents) dropwise.

  • Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve the (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (1.0 equivalent) in anhydrous THF at -78 °C.

  • Slowly add the freshly prepared LDA solution to the solution of the proline derivative at -78 °C. Stir the resulting enolate solution for 1 hour at this temperature.

  • Add methyl iodide (1.5 equivalents) to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.[1][2]

Data Summary:

EntryElectrophileProductDiastereomeric Ratio (dr)Yield (%)
1CH3I(2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one>95:585-95

Signaling Pathways and Logical Relationships

The following diagram illustrates the general logic of a directed C-H functionalization strategy, which is a promising approach for the selective modification of the C2-methyl group.

sub Pyrrolidine Substrate (with C2-methyl group and Directing Group) complex complex sub->complex Coordination cat Transition Metal Catalyst (e.g., Pd, Rh, Ru) cat->complex oxidant Oxidant/Reagent activated_complex activated_complex oxidant->activated_complex coupling_partner Coupling Partner product_complex product_complex coupling_partner->product_complex product Functionalized Pyrrolidine complex->activated_complex C-H Activation activated_complex->product_complex Reductive Elimination/ Functionalization product_complex->cat Catalyst Regeneration product_complex->product Product Release

Caption: General workflow for directed C-H functionalization.

Experimental Workflow for a Hypothetical Photocatalytic C2-Methyl Functionalization

The following diagram outlines a potential experimental workflow for the functionalization of a C2-methyl group using photocatalysis, a modern and versatile synthetic methodology.

start Start: Combine Substrate, Photocatalyst, and Reagents in Solvent degas Degas the Reaction Mixture (e.g., with Argon) start->degas irradiate Irradiate with Visible Light (e.g., Blue LEDs) at a Controlled Temperature degas->irradiate monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) irradiate->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (Column Chromatography, Crystallization) workup->purify analyze Characterization of Product (NMR, MS, etc.) purify->analyze

Caption: Experimental workflow for a photocatalytic reaction.

Future Outlook

The selective functionalization of the C2-methyl group in pyrrolidine carboxylates remains an area with significant opportunities for methodological development. Future research will likely focus on the discovery of novel catalytic systems that can operate under mild conditions with high chemo- and stereoselectivity. The development of late-stage functionalization techniques applicable to complex peptide structures containing 2-methylproline residues will be of particular importance for the pharmaceutical industry.[3][4] The continued exploration of photocatalytic and electrochemical methods holds great promise for achieving these goals, offering sustainable and efficient routes to novel pyrrolidine-based molecules with potential therapeutic applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the large-scale synthesis of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate, a key intermediate in the manufacturing of various Active Pharmaceutical Ingredients (APIs). The synthesis is based on a robust and scalable intramolecular Dieckmann condensation of a suitably substituted N-Boc-protected amino acid ester.

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development. Its pyrrolidone core with a ketone functionality allows for diverse chemical modifications, making it a crucial intermediate for a range of therapeutic agents. The N-Boc protecting group ensures stability and allows for selective deprotection under acidic conditions, a common strategy in multi-step API synthesis.[1] The large-scale production of this intermediate with high purity is therefore a critical step in the pharmaceutical manufacturing supply chain.

The synthetic approach detailed here is designed for scalability, employing cost-effective reagents and purification methods suitable for industrial production. The core transformation is the Dieckmann condensation, an intramolecular reaction of a diester with a strong base to form a cyclic β-keto ester.[2][3][4][5][6]

Synthetic Pathway Overview

The proposed large-scale synthesis involves a two-step process starting from commercially available N-Boc-L-aspartic acid β-methyl ester. The first step is the esterification of the free carboxylic acid with isobutylene to introduce the tert-butyl ester. The resulting diester then undergoes an intramolecular Dieckmann condensation to yield the target molecule.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Dieckmann Condensation N-Boc-L-aspartic_acid_beta-methyl_ester N-Boc-L-aspartic acid β-methyl ester Diester_Intermediate tert-Butyl 2-(methoxycarbonylmethyl)-2-amino-propanoate (Diester Intermediate) N-Boc-L-aspartic_acid_beta-methyl_ester->Diester_Intermediate Esterification Isobutylene Isobutylene / H₂SO₄ Base Strong Base (e.g., NaOEt) Target_Molecule This compound Diester_Intermediate->Target_Molecule Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a large-scale batch production. The values are based on typical yields and purities achieved for similar chemical transformations reported in the literature.

ParameterStep 1: EsterificationStep 2: Dieckmann CondensationOverall
Starting Material N-Boc-L-aspartic acid β-methyl esterDiester IntermediateN-Boc-L-aspartic acid β-methyl ester
Key Reagents Isobutylene, Sulfuric acidSodium ethoxide-
Solvent DichloromethaneToluene-
Reaction Temperature 0 - 10 °C80 - 90 °C-
Reaction Time 4 - 6 hours3 - 5 hours7 - 11 hours
Expected Yield 90 - 95%85 - 90%76 - 85%
Product Purity (by HPLC) >98%>99%>99%
Final Product Form Crystalline solidCrystalline solidCrystalline solid

Experimental Protocols

Step 1: Synthesis of tert-Butyl 2-(methoxycarbonylmethyl)-2-amino-propanoate (Diester Intermediate)

Objective: To esterify the free carboxylic acid of N-Boc-L-aspartic acid β-methyl ester with isobutylene to form the corresponding tert-butyl ester.

Materials:

  • N-Boc-L-aspartic acid β-methyl ester (1.0 eq)

  • Dichloromethane (DCM)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Isobutylene (condensed, 2.0 - 3.0 eq)

  • Sodium bicarbonate solution (5% w/v)

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Charge a suitable, clean, and dry reactor with N-Boc-L-aspartic acid β-methyl ester and dichloromethane.

  • Cool the mixture to 0 - 5 °C with constant stirring.

  • Slowly add a catalytic amount of concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Carefully introduce condensed isobutylene to the reaction mixture.

  • Seal the reactor and allow the reaction to proceed at 0 - 10 °C for 4 - 6 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of a 5% sodium bicarbonate solution until the pH is neutral.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester intermediate as an oil or solid.

  • The crude product is typically of sufficient purity for the next step. If required, purification can be achieved by flash chromatography.

Step 2: Synthesis of this compound

Objective: To perform an intramolecular Dieckmann condensation of the diester intermediate to form the target cyclic β-keto ester.

Materials:

  • tert-Butyl 2-(methoxycarbonylmethyl)-2-amino-propanoate (Diester Intermediate) (1.0 eq)

  • Toluene

  • Sodium ethoxide (1.1 - 1.2 eq)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Charge a clean and dry reactor with the diester intermediate and toluene.

  • Heat the mixture to 80 - 90 °C with stirring.

  • In a separate vessel, prepare a solution or slurry of sodium ethoxide in toluene.

  • Slowly add the sodium ethoxide suspension to the heated solution of the diester intermediate. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • After the addition is complete, maintain the reaction mixture at 80 - 90 °C for 3 - 5 hours. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding 1 M hydrochloric acid until the pH is acidic (pH 3-4).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield this compound as a crystalline solid.[7]

Experimental Workflow Diagram

G cluster_esterification Esterification Stage cluster_condensation Dieckmann Condensation Stage start_ester Start: N-Boc-L-aspartic acid β-methyl ester dissolve Dissolve in DCM start_ester->dissolve cool Cool to 0-5 °C dissolve->cool add_h2so4 Add catalytic H₂SO₄ cool->add_h2so4 add_isobutylene Add Isobutylene add_h2so4->add_isobutylene react_ester React for 4-6h add_isobutylene->react_ester quench_ester Quench with NaHCO₃ react_ester->quench_ester workup_ester Aqueous Workup quench_ester->workup_ester dry_ester Dry and Concentrate workup_ester->dry_ester intermediate Diester Intermediate dry_ester->intermediate start_cond Start: Diester Intermediate intermediate->start_cond Proceed to next step dissolve_cond Dissolve in Toluene start_cond->dissolve_cond heat Heat to 80-90 °C dissolve_cond->heat add_naoet Add NaOEt heat->add_naoet react_cond React for 3-5h add_naoet->react_cond quench_cond Quench with HCl react_cond->quench_cond workup_cond Aqueous Workup quench_cond->workup_cond dry_cond Dry and Concentrate workup_cond->dry_cond crystallize Crystallization dry_cond->crystallize final_product Final Product: This compound crystallize->final_product

Caption: Detailed experimental workflow for the two-stage synthesis.

Conclusion

The described synthetic route and protocols provide a comprehensive guide for the large-scale manufacturing of this compound. The methodology is designed to be robust, scalable, and to yield a high-purity product suitable for subsequent use in API synthesis. Adherence to standard operating procedures for large-scale chemical manufacturing, including appropriate safety measures, is essential for the successful implementation of this synthesis.

References

Application Notes and Protocols for Chiral HPLC Methods for Separating Enantiomers of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrrolidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and chiral catalysts. The stereochemistry of these compounds is often critical to their biological activity and therapeutic efficacy, making the separation and analysis of their enantiomers a crucial aspect of drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the enantioseparation of pyrrolidine derivatives. This document provides detailed application notes and protocols for the chiral separation of various pyrrolidine enantiomers, summarizing key quantitative data and outlining experimental methodologies.

Section 1: Chiral Stationary Phases and General Considerations

The successful chiral separation of pyrrolidine derivatives is highly dependent on the selection of an appropriate Chiral Stationary Phase (CSP). The most commonly employed and effective CSPs for this class of compounds are polysaccharide-based and macrocyclic glycopeptide-based columns.

  • Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs for a broad range of chiral compounds, including pyrrolidine derivatives.[1] They consist of cellulose or amylose derivatives coated or immobilized on a silica support.[1] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.[1] Examples include Chiralcel® and CHIRALPAK® series.

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for the separation of polar and ionizable compounds.[2] They can operate in various modes, including reversed-phase, normal-phase, and polar organic modes, offering significant flexibility.[3]

The choice between direct and indirect chiral HPLC methods is also a key consideration.

  • Direct Method: The enantiomers are separated directly on a chiral stationary phase. This is the most common and preferred approach.[4]

  • Indirect Method: The enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5][6]

Section 2: Application Notes and Quantitative Data

This section summarizes the experimental conditions and quantitative data for the chiral separation of specific pyrrolidine derivatives.

2.1 Pyrrolidine-3-Carboxylic Acid

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Enantiomeric Excess (ee%)Reference
Pyrrolidine-3-carboxylic acidChiralcel® OD-Hn-Hexane/Isopropanol/TFA (90:10:0.1 v/v/v)1.0UV at 210 nm> 1.5> 99%[5]

2.2 2-(Aminomethyl)-1-ethylpyrrolidine (after derivatization)

Compound DerivativeColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection
4-Nitrobenzoic acid derivativeChiralcel OD-H (250 x 4.6 mm)n-Hexane/Ethanol (98:2 v/v) with 0.2% Triethylamine1.025UV at 254 nm

Note: This method involves pre-column derivatization with 4-nitrobenzoic acid.[7]

2.3 (R)-(-)-N-Boc-3-pyrrolidinol

CompoundColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection
(R)-(-)-N-Boc-3-pyrrolidinolCHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm)n-Hexane/Isopropanol (90:10 v/v)1.025UV at 210 nm
(R)-(-)-N-Boc-3-pyrrolidinolAstec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)20 mM Ammonium Acetate, pH 6 / Methanol (90:10 v/v)1.025UV at 230 nm

2.4 4-Substituted-Pyrrolidin-2-Ones

Compound ClassColumnMobile PhaseKey FindingReference
4-Substituted-Pyrrolidin-2-OnesChiralcel OJ (Cellulose tris-benzoate)n-Hexane/Alcohol (Methanol, Ethanol, 1-Propanol, or 2-Propanol)Baseline separation was readily achieved, with a maximum resolution factor of nearly 7.50.[8]

Section 3: Experimental Protocols

3.1 General Protocol for Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for a new pyrrolidine derivative.

Workflow for Chiral HPLC Method Development

G cluster_prep 1. Analyte Characterization & Preparation cluster_screen 2. Initial Screening cluster_opt 3. Method Optimization cluster_val 4. Method Validation A Characterize Analyte (pKa, solubility, UV spectrum) B Prepare Racemic Standard (in a suitable solvent) A->B C Select Diverse CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) B->C D Screen with Generic Mobile Phases (Normal Phase & Reversed Phase) C->D E Identify Promising Conditions D->E F Optimize Mobile Phase (Modifier type & concentration, additives) E->F G Optimize Other Parameters (Flow rate, temperature) F->G H Validate Method (Precision, accuracy, linearity, robustness) G->H

Caption: A general workflow for developing a chiral HPLC method for the separation of pyrrolidine enantiomers.

Methodology:

  • Analyte Characterization and Sample Preparation:

    • Determine the physicochemical properties of the pyrrolidine derivative, including its pKa, solubility, and UV absorbance spectrum. This will guide the selection of the mobile phase and detector settings.

    • Prepare a stock solution of the racemic compound in a suitable solvent, typically the mobile phase, at a concentration of approximately 1 mg/mL.[1]

  • Initial Column and Mobile Phase Screening:

    • Select a set of diverse chiral stationary phases for initial screening. A good starting point includes both polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) and macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® T) columns.

    • Screen the selected columns with a set of generic mobile phases.[4]

      • Normal Phase: Start with a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.[4] For acidic compounds, add 0.1% trifluoroacetic acid (TFA). For basic compounds, add 0.1% diethylamine (DEA).[4]

      • Reversed Phase: Use a mobile phase consisting of an aqueous buffer (e.g., phosphate or borate buffer) and an organic modifier (e.g., acetonitrile or methanol).[4]

  • Method Optimization:

    • From the initial screening, identify the column and mobile phase conditions that show the best initial separation or at least some enantioselectivity.

    • Mobile Phase Composition: Systematically vary the ratio of the organic modifier to the aqueous phase (in reversed-phase) or the alcohol content (in normal phase).

    • Additives/Modifiers: Evaluate the effect of different acidic or basic additives and their concentrations on resolution and peak shape.

    • Flow Rate and Temperature: Investigate the impact of flow rate and column temperature on the separation.[7] Lower flow rates can sometimes improve resolution, while temperature changes can affect selectivity.

  • Method Validation:

    • Once optimal conditions are established, validate the method for its intended purpose. Key validation parameters include precision, accuracy, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7]

3.2 Protocol for the Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers (Direct Method)

This protocol is adapted from a method for the direct chiral separation of pyrrolidine-3-carboxylic acid.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (or a similar polysaccharide-based column).[5]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 210 nm.[5]

  • Procedure:

    • Prepare a standard solution of racemic pyrrolidine-3-carboxylic acid in the mobile phase.[5]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[5]

    • Inject the sample solution.

    • Monitor the separation and determine the retention times and resolution of the enantiomers.

3.3 Protocol for the Separation of 2-(Aminomethyl)-1-ethylpyrrolidine Enantiomers (Indirect Method via Pre-column Derivatization)

This protocol is based on a method involving derivatization to achieve enantioseparation.[7]

  • Instrumentation: HPLC system with a UV detector.

  • Derivatizing Agent: 4-Nitrobenzoic acid.[7]

  • Chiral Stationary Phase: Chiralcel OD-H analytical column (250 x 4.6 mm).[7]

  • Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Detection: UV at 254 nm.[7]

  • Procedure:

    • Derivatization: React the racemic 2-(aminomethyl)-1-ethylpyrrolidine with 4-nitrobenzoic acid to form diastereomeric derivatives.

    • HPLC Analysis:

      • Equilibrate the Chiralcel OD-H column with the mobile phase.

      • Inject the solution of the derivatized analyte.

      • Monitor the chromatogram for the separation of the diastereomers.

Section 4: Conclusion

The enantioseparation of pyrrolidine derivatives by chiral HPLC is a well-established and robust technique. The selection of a suitable chiral stationary phase, coupled with the systematic optimization of the mobile phase composition, is paramount to achieving successful and reliable separations. Polysaccharide-based CSPs are particularly versatile for a wide range of pyrrolidine structures. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the development of chiral separation methods for this important class of compounds.

References

Troubleshooting & Optimization

Optimization of reaction conditions for tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include derivatives of glutamic acid or pyroglutamic acid, which can be suitably functionalized. Another approach involves the cyclization of appropriately substituted amino acid precursors.

Q2: What is the role of the tert-butoxycarbonyl (Boc) group in this synthesis?

A2: The Boc group serves as a protecting group for the nitrogen atom of the pyrrolidine ring. This prevents unwanted side reactions at the nitrogen, such as over-alkylation, and helps to control the reactivity of the molecule during subsequent synthetic steps.[1] The choice of the Boc group is strategic due to its stability under various reaction conditions and its relatively straightforward removal under acidic conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a reference standard (if available), you can determine when the starting material has been fully consumed. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[2]

Q4: What are the typical purification methods for the final product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors, including incomplete reactions, side reactions, and issues during the work-up process.

Troubleshooting Steps:

  • Incomplete Reaction:

    • Reagent Stoichiometry: Ensure that all reagents are added in the correct stoichiometric ratios. For critical reagents, a slight excess may be necessary to drive the reaction to completion.

    • Reaction Time and Temperature: Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion.[2] If the reaction is sluggish, consider increasing the reaction time or temperature, but be mindful of potential side reactions.

  • Side Reactions:

    • Temperature Control: Many reactions in heterocyclic synthesis are temperature-sensitive. Maintaining the recommended reaction temperature is crucial to minimize the formation of byproducts. For instance, in related syntheses, maintaining low temperatures (e.g., 0 °C to room temperature) is critical to minimize side reactions like over-reduction.[2]

    • Inert Atmosphere: If any of the reagents are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Extraction:

    • Product Solubility: The product may have some solubility in the aqueous layer, leading to loss during extraction. To mitigate this, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Salting Out: Adding brine to the aqueous layer can decrease the polarity of the aqueous phase and drive more of the product into the organic layer.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurities in my reaction mixture. What are the likely side reactions and how can I prevent them?

A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Solutions:

  • Elimination Reactions: The pyrrolidinone core can be susceptible to elimination reactions, leading to the formation of unsaturated byproducts.

    • Solution: Running the reaction at lower temperatures can help to minimize elimination.[2] The choice of base is also critical; a non-nucleophilic, sterically hindered base may be preferable.

  • Dehydrogenation: The presence of certain catalysts at elevated temperatures can lead to the formation of pyrrole byproducts.

    • Solution: If a metal catalyst is necessary, consider a less active one or optimize the reaction temperature to the lowest effective level.[1] Monitoring the reaction time and stopping it once the starting material is consumed can also prevent further dehydrogenation.[1]

  • Over-alkylation: If the nitrogen of the pyrrolidinone is not adequately protected, it can be susceptible to further alkylation.

    • Solution: The use of a suitable protecting group like Boc is an effective strategy to prevent this.[1]

Experimental Protocols

General Protocol for Cyclization to form the 4-Oxopyrrolidine Ring:

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagents and Solvent: The appropriate acyclic amino acid precursor is dissolved in a suitable anhydrous solvent (e.g., THF, DCM) under a nitrogen atmosphere.

  • Cyclization: A cyclizing agent (e.g., a carbodiimide like EDC with an additive like DMAP, or other coupling agents) is added to the solution. The reaction mixture is typically cooled in an ice bath before the addition of the cyclizing agent.

  • Reaction Monitoring: The reaction is stirred at the appropriate temperature (ranging from 0 °C to room temperature) and monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride or water). The aqueous layer is extracted multiple times with an organic solvent.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation

Table 1: General Reaction Parameters for Synthesis of N-Boc Protected Heterocycles (Adapted from related syntheses)

ParameterConditionRationale
Protecting Group tert-Butoxycarbonyl (Boc)Stable under many reaction conditions, prevents N-alkylation, easily removed.[1]
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous conditions are often necessary to prevent hydrolysis of reagents.
Temperature 0 °C to Room TemperatureMinimizes side reactions such as elimination and over-reduction.[2]
Monitoring TLC, HPLCTo determine reaction completion and minimize byproduct formation.[2]
Purification Silica Gel ChromatographyStandard method for purifying organic compounds of moderate polarity.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Purification cluster_product Final Product start Acyclic Amino Precursor reaction Cyclization Reaction (e.g., with EDC/DMAP) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product tert-Butyl 2-methyl-4- oxopyrrolidine-1-carboxylate purification->product

Caption: A generalized experimental workflow for the synthesis of the target molecule.

troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check Yield side_reactions Side Reactions? start->side_reactions Check Purity workup_issue Work-up Issues? incomplete_rxn->workup_issue No check_reagents Check Reagent Stoichiometry incomplete_rxn->check_reagents Yes optimize_time_temp Optimize Time/ Temperature incomplete_rxn->optimize_time_temp Yes multiple_extractions Use Multiple Extractions workup_issue->multiple_extractions Yes use_brine Add Brine to Aqueous Layer workup_issue->use_brine Yes elimination Elimination Byproduct side_reactions->elimination Unsaturation Detected dehydrogenation Dehydrogenation (Pyrrole Formation) side_reactions->dehydrogenation Aromatic Impurity Detected lower_temp Lower Reaction Temperature elimination->lower_temp optimize_catalyst Optimize Catalyst & Temperature dehydrogenation->optimize_catalyst

Caption: A decision tree for troubleshooting common synthesis issues.

References

Stability and degradation pathways of Boc-protected pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of Boc-protected pyrrolidinones.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of Boc-protected pyrrolidinones?

A1: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1][2][3] However, it is sensitive to acidic conditions and elevated temperatures.[1][2]

Q2: What is the primary degradation pathway for Boc-protected pyrrolidinones?

A2: The most common degradation pathway is acid-catalyzed deprotection.[4][5] This involves the cleavage of the Boc group to form a stable tert-butyl cation, which then typically fragments into isobutene and carbon dioxide, releasing the free amine of the pyrrolidinone.[3]

Q3: Can Boc-protected pyrrolidinones degrade under neutral or basic conditions?

A3: The Boc group is generally stable to a wide range of non-nucleophilic and moderately nucleophilic basic conditions, such as hydroxides, carbonates, and amines at room temperature.[2] However, prolonged exposure to strong bases, particularly at elevated temperatures, may lead to slow degradation or side reactions, although cleavage of the Boc group itself is not the primary concern under these conditions.[2]

Q4: Are there any known side reactions during the degradation or deprotection of Boc-protected pyrrolidinones?

A4: Yes, the most prevalent side reaction during acidic deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated.[6][7] Electron-rich aromatic rings or residues like methionine and tryptophan are particularly susceptible to this.[7] In some specific synthetic routes involving organolithium bases, speculative decomposition pathways for lithiated N-Boc pyrrolidine include retro-[3+2] cycloaddition or α-elimination to form a carbene.[8]

Q5: What are the recommended storage conditions for Boc-protected pyrrolidinones?

A5: To ensure long-term stability, Boc-protected pyrrolidinones should be stored in a cool, dry place.[9] Refrigeration at 2-8°C is recommended to minimize thermal degradation.[1] For sensitive compounds or long-term storage, it is advisable to store them under an inert atmosphere (e.g., Argon, Nitrogen) to prevent potential reactions with atmospheric components.[1][9]

Troubleshooting Guides

Issue 1: Incomplete or Slow Boc Deprotection

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the deprotection reaction.

  • Potential Causes & Solutions:

    • Insufficient Acid: The amount of acid may be insufficient to fully catalyze the deprotection. Increase the equivalents of the acidic reagent (e.g., TFA or HCl).

    • Mild Acidic Conditions: The acid used may be too weak. Consider switching to a stronger acid like trifluoroacetic acid.[4]

    • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Increase the reaction time and monitor the progress by TLC or LC-MS.[7]

    • Low Temperature: The reaction may be too cold. While many deprotections proceed at room temperature, gentle warming can sometimes be beneficial, but caution is advised to avoid side reactions.[2]

Issue 2: Formation of Unexpected Byproducts

  • Symptom: NMR or LC-MS analysis reveals the presence of unexpected impurities in the product mixture.

  • Potential Causes & Solutions:

    • Alkylation by t-Butyl Cation: Nucleophilic sites in your molecule may be alkylated by the t-butyl cation generated during deprotection.[6][7] Add a scavenger, such as anisole, thioanisole, or triethylsilane, to the reaction mixture to trap the t-butyl cation.

    • Side Reactions with Other Functional Groups: If your molecule contains other acid-sensitive groups (e.g., t-butyl esters), they may also be cleaved under the reaction conditions.[7] Consider using milder deprotection methods.

    • Elimination Reactions: In some cases, particularly with substituted pyrrolidinones, elimination reactions can occur as a side reaction.[10] Running the reaction at lower temperatures can help minimize this.[10]

Issue 3: Difficulty in Product Isolation and Work-up

  • Symptom: The desired deprotected pyrrolidinone is difficult to extract from the aqueous phase or purify.

  • Potential Causes & Solutions:

    • Product Polarity: The deprotected amine is often more polar than the Boc-protected starting material and may have significant water solubility.[10] Thoroughly extract the aqueous layer with an appropriate organic solvent multiple times.[10] "Salting out" by adding brine to the aqueous layer can also improve extraction efficiency.[10]

    • Emulsion Formation: Emulsions can form during the aqueous work-up. Adding brine or filtering the mixture through a pad of Celite can help to break the emulsion.

Data Presentation

Table 1: Comparison of Acidic Deprotection Conditions for Boc-Protected Amines

ReagentSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temp.1-2 hoursHighly effective and common method.[2][4]
Hydrochloric Acid (HCl)Dioxane or MethanolRoom Temp.2-12 hoursUseful when the hydrochloride salt of the product is desired.[4][11]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.OvernightA milder Lewis acid alternative.[11]
Oxalyl ChlorideMethanol0°C to Room Temp.1-4 hoursA milder alternative for substrates sensitive to strong acids.[4]

Table 2: Thermal Stability of the Boc Group

ConditionTemperatureOutcomeReference
Prolonged Heating> 85-90°CCan lead to deprotection.[1]
Reflux in Water100°CDeprotection often complete within 15 minutes.[12]
Continuous Flow in Methanol240°CEfficient deprotection of N-Boc aniline.[13]

Experimental Protocols

Protocol 1: Standard Acidic Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the Boc-protected pyrrolidinone derivative (1.0 eq) in dichloromethane (DCM) to make a 0.1 M solution.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution.[2][4]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[4]

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or a solid-supported base) to obtain the free amine.[4]

Protocol 2: Thermal Deprotection in Water

  • Suspend the Boc-protected pyrrolidinone (1.0 mmol) in deionized water (1 mL) in a round-bottomed flask.[12]

  • Heat the mixture to reflux (100°C) with vigorous stirring.[12]

  • Monitor the reaction by TLC. The reaction is often complete within 15 minutes.[12]

  • Cool the reaction to room temperature.[12]

  • Extract the product with a suitable organic solvent.

Protocol 3: Stability Assessment under Acidic and Basic Conditions

  • Acid Hydrolysis: Dissolve the Boc-protected pyrrolidinone in a 0.1 M HCl solution. Heat the solution at 60°C for a specified period (e.g., 24, 48 hours). Neutralize a sample before analysis by HPLC or LC-MS to determine the extent of degradation.[1]

  • Base Hydrolysis: Dissolve the Boc-protected pyrrolidinone in a 0.1 M NaOH solution. Heat the solution at 60°C for a specified period. Neutralize a sample before analysis by HPLC or LC-MS.[1]

Mandatory Visualizations

Acidic_Deprotection_Pathway BocPyrrolidinone Boc-Protected Pyrrolidinone ProtonatedCarbamate Protonated Carbamate BocPyrrolidinone->ProtonatedCarbamate + H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedCarbamate->CarbamicAcid TertButylCation tert-Butyl Cation ProtonatedCarbamate->TertButylCation FreeAmine Deprotected Pyrrolidinone CarbamicAcid->FreeAmine - CO₂ Isobutene Isobutene TertButylCation->Isobutene - H⁺ AlkylatedScavenger Alkylated Scavenger TertButylCation->AlkylatedScavenger + Scavenger CO2 Carbon Dioxide H_plus H+ H2O H₂O Scavenger Scavenger (e.g., Anisole)

Caption: Acid-catalyzed degradation pathway of Boc-protected pyrrolidinones.

Troubleshooting_Workflow Start Boc Deprotection Experiment Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No Byproducts Byproducts Observed? Complete->Byproducts Yes TroubleshootIncomplete Increase Acid/Time/Temp Incomplete->TroubleshootIncomplete NoByproducts Work-up and Purification Byproducts->NoByproducts No TroubleshootByproducts Add Scavenger/ Use Milder Conditions Byproducts->TroubleshootByproducts Yes End Pure Product NoByproducts->End TroubleshootIncomplete->Start Retry TroubleshootByproducts->Start Retry

Caption: Troubleshooting workflow for Boc deprotection experiments.

References

Troubleshooting guide for incomplete Boc deprotection in complex molecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection?

Incomplete Boc deprotection in complex molecules can arise from several factors:

  • Steric Hindrance: The bulky nature of the Boc group, combined with a sterically congested environment around the amine, can impede the approach of the acidic reagent.[1][2]

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid's strength and concentration.[1][3] Standard conditions may prove insufficient for particularly stable or hindered Boc groups.[1]

  • Suboptimal Reaction Time or Temperature: Deprotection is a kinetic process; some substrates may require longer reaction times or gentle heating to proceed to completion.[4]

  • Poor Solubility: If the Boc-protected starting material has limited solubility in the chosen solvent, the reagent's access to the reaction site will be restricted, leading to an incomplete reaction.[1]

Q2: How can I effectively monitor the progress of my Boc deprotection reaction?

Careful reaction monitoring is essential to ensure complete deprotection while avoiding unnecessary exposure of the molecule to harsh acidic conditions.[1]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[5] Staining the TLC plate with a ninhydrin solution is highly effective as it specifically visualizes the free amine, usually as a purple or yellow spot.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides precise monitoring of the consumption of the starting material and the formation of the desired product, confirming its molecular weight.[1][5] A mass difference of -100.12 amu confirms the removal of the Boc group.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive method for confirming deprotection by observing the disappearance of the characteristic singlet signal of the nine equivalent tert-butyl protons, which typically appears around 1.4-1.5 ppm.[7]

Q3: My reaction is generating significant side products. What are they and how can I prevent them?

The primary cause of side product formation is the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group.[8][9][10] This electrophilic cation can alkylate nucleophilic residues within your molecule.[8][11]

  • Susceptible Residues: Amino acid residues with nucleophilic side chains are particularly vulnerable. These include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3][10]

  • Prevention with Scavengers: To prevent these side reactions, "scavengers" are added to the deprotection mixture.[8] These are nucleophilic compounds that react with and neutralize the tert-butyl cation at a faster rate than the sensitive residues of your substrate.[8][9]

Q4: My molecule contains other acid-sensitive functional groups. What are some milder alternatives to strong acids like TFA?

For substrates that are sensitive to strong acids, several milder deprotection methods are available:

  • Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[5][12] 4M HCl in an organic solvent like dioxane or ethyl acetate is also a common and effective alternative to TFA.[12]

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage, often under milder conditions.[5][13]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can achieve deprotection without any acid catalyst.[12][14][15]

  • Other Non-Acidic Methods: For highly sensitive substrates, methods using oxalyl chloride in methanol have been reported to be effective at room temperature.[14][16]

Troubleshooting Guide: Incomplete Deprotection

If you observe the presence of starting material after your standard deprotection protocol, follow this troubleshooting workflow.

start Incomplete Deprotection Observed (via TLC, LC-MS) check_conditions Step 1: Verify Initial Conditions - Acid concentration correct? - Anhydrous solvent used? - Correct temperature? start->check_conditions conditions_ok Conditions Correct check_conditions->conditions_ok increase_potency Step 2: Increase Reaction Potency (Choose one) conditions_ok->increase_potency Yes re_run Correct conditions and re-run reaction conditions_ok->re_run No increase_tfa A) Increase Acid Conc. (e.g., 20% -> 50% TFA) increase_potency->increase_tfa increase_time_temp B) Extend Time / Increase Temp (e.g., 2h -> 4h or RT -> 40°C) increase_potency->increase_time_temp stronger_acid C) Use Stronger Acid System (e.g., 4M HCl in Dioxane) increase_potency->stronger_acid monitor Monitor Reaction Progress (TLC / LC-MS) increase_tfa->monitor increase_time_temp->monitor stronger_acid->monitor end Deprotection Complete monitor->end re_run->start

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Summary Tables

Table 1: Comparison of Common Acidic Deprotection Conditions

Reagent CocktailTypical ConditionsNotesCitations
25% TFA in DCM2 hours, Room TempA common and generally effective condition.[3]
50% TFA in DCM30 minutes, Room TempFaster deprotection, suitable for less sensitive substrates.[3]
55% TFA in DCM30 minutes, Room TempShown to yield higher purity peptides in some cases compared to 100% TFA.[3][17]
100% (Neat) TFA5-15 minutes, Room TempVery rapid, but may increase the risk of side products if scavengers are not used.[3]
4M HCl in Dioxane30 min - 2 hours, Room TempA strong alternative to TFA, often used for difficult deprotections.[4][12][18]

Table 2: Common Scavengers for Preventing Side Reactions

ScavengerConcentrationTarget Residue(s) / PurposeCitations
Triisopropylsilane (TIS)2.5 - 5% (v/v)General carbocation scavenger, particularly effective for Tryptophan.[4][12]
Water2.5 - 5% (v/v)General carbocation scavenger.[4][12]
Thioanisole5% (v/v)Protects Methionine from alkylation and can prevent oxidation.[4][12]
Ethanedithiol (EDT)2.5% (v/v)Protects Cysteine residues.[4][12]
Phenol5% (v/v)Scavenger for carbocations, often used for Tyrosine-containing substrates.[4]

Table 3: Alternative (Milder) Boc Deprotection Methods

Method/ReagentTypical ConditionsTimeNotesCitations
Thermal (Boiling Water)Water, 100°C10 min - 2 hA "green," catalyst-free method suitable for thermally stable compounds.[14][15]
Oxalyl Chloride/Methanol(COCl)₂ (3 equiv.), Methanol, RT1 - 4 hMild procedure, tolerant of various functional groups.[14][16]
Zinc Bromide (ZnBr₂)ZnBr₂ (approx. 4 equiv.), DCM, RTVariesA Lewis acid-mediated method, avoids protic acids.[5]
Aqueous Phosphoric AcidH₃PO₄, THFVariesAn environmentally benign option that can offer good selectivity.[5][12]
Thermal (Continuous Flow)Methanol or TFE, 240°C30 minEfficient for both aryl and alkyl amines.[14][19]

Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM

  • Preparation: In a well-ventilated fume hood, dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[4] Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Prepare a deprotection cocktail. For a standard reaction, this may be 25-50% TFA in DCM.[12] If the substrate contains sensitive residues (e.g., Trp, Met), add appropriate scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5% v/v).[4][12] Slowly add the TFA cocktail to the stirred solution of your compound.[3]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[4]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[20] To remove residual TFA, co-evaporate the residue with toluene (x3).[4] The resulting TFA salt of the deprotected amine can often be used directly in the next step or purified. For isolation of the free amine, a basic workup (e.g., washing with saturated aqueous NaHCO₃) can be performed if the product is stable to base.[20][21]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

  • Preparation: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., DCM) if necessary, or use it directly.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate.[12]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours.[20]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[20]

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt.[5] The solid can be collected by filtration and washed with a solvent like diethyl ether.[5][20] Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.[12]

Mechanistic Overview

The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine, the competing side reaction caused by the tert-butyl cation, and the preventative role of a scavenger.

cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Pathway BocNHR R-NH-Boc ProtonatedBoc R-NH-Boc-H⁺ (Protonated Carbamate) BocNHR->ProtonatedBoc + H⁺ CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid - t-Bu⁺ tBuCation tert-Butyl Cation (t-Bu⁺) ProtonatedBoc->tBuCation Amine R-NH₂ (Free Amine) CarbamicAcid->Amine - CO₂ CO2 CO₂ Substrate_Nuc Nucleophilic Residue (e.g., Trp, Met) tBuCation->Substrate_Nuc Scavenger Scavenger (e.g., TIS) tBuCation->Scavenger SideProduct Alkylated Side Product (R'-tBu) Substrate_Nuc->SideProduct + t-Bu⁺ Trapped Trapped Cation (Scavenger-tBu) Scavenger->Trapped + t-Bu⁺

Caption: Mechanism of Boc deprotection, side reactions, and scavenger action.

References

Technical Support Center: Strategies for Enhancing Diastereoselectivity in Substituted Pyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and professionals in drug development who are working with substituted pyrrolidines and aiming to improve the diastereoselectivity of their reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing diastereoselectivity in reactions involving substituted pyrrolidines?

A1: Diastereoselectivity in these reactions is primarily dictated by the differential energetic stabilization of the diastereomeric transition states. The key factors influencing which transition state is favored, and thus which diastereomer is predominantly formed, include:

  • Substrate Control: Existing stereocenters on the pyrrolidine ring or its precursors create a sterically and electronically biased environment. Bulky substituents will preferentially block one face of the molecule, directing the approach of incoming reagents to the less hindered face.[1]

  • Reagent/Catalyst Control: The choice of reagents and catalysts can either complement or override the inherent bias of the substrate. Chiral auxiliaries, organocatalysts, or metal complexes create a chiral environment that favors the formation of a specific diastereomer.[1]

  • Reaction Conditions: Parameters such as temperature, solvent, and reaction time are critical. Lower temperatures can amplify small energy differences between transition states, often leading to higher diastereoselectivity.[1] Solvents can influence the conformation of the substrate and the solvation of the transition state, thereby affecting selectivity.[1]

  • Intermediate Geometry: The geometry of key reaction intermediates, such as N-acyliminium ions or chelated transition states, plays a crucial role in determining the facial accessibility for nucleophilic attack.[1]

Q2: I'm observing a low diastereomeric ratio (d.r.) in my reaction. What are the immediate troubleshooting steps I should take?

A2: A low diastereomeric ratio suggests that the energy difference between the competing diastereomeric transition states is minimal. To amplify this difference and improve selectivity, consider the following steps:

  • Lower the Reaction Temperature: This is often the most effective initial step, as it can enhance selectivity by favoring the lower energy transition state.[1]

  • Change the Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) and polar protic (e.g., methanol, ethanol).[1][2]

  • Vary the Catalyst or Reagent: If applicable, screen different catalysts or reagents. For Lewis acid-catalyzed reactions, try acids with varying steric bulk and Lewis acidity (e.g., TiCl₄, Yb(OTf)₃, BF₃·OEt₂).[1] In reductions, the choice of hydride source (e.g., LiBHEt₃ vs. DIBAL-H) can sometimes even invert the selectivity.[1]

  • Modify the Substrate: Altering the steric bulk of protecting groups, particularly on the pyrrolidine nitrogen, can enhance facial differentiation and improve diastereoselectivity.[1]

  • Check Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, as impurities like water can interfere with catalysis and reduce selectivity.[1]

Q3: How do I choose a synthetic strategy to favor a specific diastereomer, for instance, cis vs. trans in a 2,5-disubstituted pyrrolidine?

A3: The choice of strategy is dictated by the desired stereochemical outcome. For cis-2,5-disubstituted pyrrolidines, a Ytterbium(III) triflate-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters has proven highly effective.[1] Heterogeneous catalytic hydrogenation of substituted pyrroles over rhodium catalysts also frequently yields cis products.[1] For the synthesis of trans-2,5-disubstituted pyrrolidines, strategies often involve the reduction of enamines derived from pyroglutamic acid.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in a [3+2] Cycloaddition Reaction

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Solvent The polarity and steric bulk of the solvent can influence the transition state. Screen a variety of solvents with different polarities. For instance, moving from methanol to more sterically hindered alcohols like isopropanol has been shown to improve selectivity in some cases.[3]
Ineffective Catalyst System The choice of metal and chiral ligand is crucial for asymmetric cycloadditions. Screen different chiral ligands or catalyst precursors. For example, copper and silver catalysts with chiral ligands are commonly used to induce high stereoselectivity.[3][4]
Incorrect Temperature The reaction temperature may not be optimal for differentiating between the diastereomeric transition states. Perform the reaction at a lower temperature (e.g., -78 °C) to see if selectivity improves.[1]
Insufficient Steric Hindrance The substituents on the azomethine ylide and the dipolarophile may not be bulky enough to create a significant facial bias. If possible, modify the starting materials to include bulkier groups to enhance steric differentiation.[2]
Problem 2: Poor or Incorrect Diastereoselectivity in a Reductive Amination/Cyclization

Possible Causes & Solutions:

CauseRecommended Solution
Non-selective Reducing Agent The choice of hydride source can have a dramatic impact on the facial selectivity of the reduction of the imine or iminium intermediate. Screen different reducing agents. For example, in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, LiBHEt₃ and DIBAL-H can produce opposite diastereomers with high selectivity (e.g., 99:1 vs. 1:99).[1]
Unfavorable Reaction Conditions Temperature and solvent can influence the conformation of the intermediate undergoing reduction. Optimize the reaction temperature and screen different solvents to identify conditions that favor the desired diastereomer.
Incorrect Substrate Conformation The conformation of the substrate at the point of cyclization or reduction may not favor the desired stereochemical outcome. Modifying protecting groups or other substituents can alter the ground-state conformation and influence the diastereoselectivity.

Experimental Protocols

Key Experiment 1: Yb(OTf)₃-Catalyzed Three-Component Synthesis of cis-2,5-Disubstituted Pyrrolidines

This protocol is adapted from a highly effective method for synthesizing cis-2,5-disubstituted pyrrolidines.[1]

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aldehyde (1.0 equiv.), the primary amine (1.0 equiv.), and Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%) in a suitable solvent such as toluene.

  • Stir the mixture at room temperature for approximately 30 minutes to facilitate the in situ formation of the aldimine.

  • Add the 1,1-cyclopropanediester (1.0 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Perform a standard aqueous workup, extracting the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR analysis of the crude reaction mixture.

Key Experiment 2: TiCl₄-Mediated Asymmetric Multicomponent Synthesis of Substituted Pyrrolidines

This protocol outlines a method for the diastereoselective synthesis of highly substituted pyrrolidines.[1][5]

  • To a solution of an optically active 2-phenyldihydrofuran (1.2 equiv.) and an N-tosyl imino ester (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add titanium tetrachloride (TiCl₄, 1.2 equiv., as a 1M solution in CH₂Cl₂) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature (approximately 23 °C) and continue stirring for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Perform a standard aqueous workup, extracting the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

  • Analyze the diastereomeric ratio of the product using ¹H NMR spectroscopy.

Visualizations

Troubleshooting_Diastereoselectivity start Low Diastereomeric Ratio (d.r.) Observed temp Lower Reaction Temperature (e.g., to -78 °C) start->temp Step 1 solvent Screen Different Solvents (Polar vs. Non-polar) start->solvent Step 2 catalyst Vary Catalyst / Reagent (e.g., Lewis Acid, Hydride Source) start->catalyst Step 3 substrate Modify Substrate (e.g., Bulkier Protecting Groups) start->substrate Step 4 check_dr Re-analyze Diastereomeric Ratio temp->check_dr solvent->check_dr catalyst->check_dr substrate->check_dr improved Diastereoselectivity Improved check_dr->improved d.r. > 90:10 not_improved Further Optimization Needed check_dr->not_improved d.r. < 90:10

Caption: A workflow for troubleshooting low diastereoselectivity.

Reaction_Factors selectivity Diastereoselectivity substrate_control Substrate Control (Existing Stereocenters) selectivity->substrate_control reagent_control Reagent/Catalyst Control (Chiral Auxiliaries, Catalysts) selectivity->reagent_control conditions Reaction Conditions (Temperature, Solvent) selectivity->conditions intermediate Intermediate Geometry (Transition State) selectivity->intermediate

Caption: Key factors influencing diastereoselectivity.

References

Validation & Comparative

A Comparative Guide to tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate and Other Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure molecules. Among these, pyrrolidine scaffolds have emerged as privileged structures due to their prevalence in natural products and their efficacy as organocatalysts. This guide provides an objective comparison of tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate with other prominent chiral building blocks, supported by experimental data, to aid in the rational selection of synthons for asymmetric transformations.

Introduction to this compound

This compound is a versatile chiral building block that combines several key structural features. The pyrrolidine ring provides a rigid scaffold, while the C2-methyl group influences the steric environment of the nitrogen atom, a crucial element in many organocatalytic transformations. The ketone functionality at the C4 position offers a handle for further synthetic modifications, such as diastereoselective reductions to introduce a second stereocenter, yielding valuable 4-hydroxy-2-methylpyrrolidine derivatives. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for deprotection under specific conditions.

This guide will compare the performance of this building block and its derivatives with other widely used chiral synthons, particularly in the context of asymmetric aldol, Michael, and Mannich reactions.

Performance Comparison in Key Asymmetric Reactions

The efficacy of a chiral building block is best demonstrated through its performance in key carbon-carbon bond-forming reactions. The following tables summarize representative data for various pyrrolidine-based catalysts in these transformations. While direct comparative data for this compound as a catalyst is limited in the public domain, its structural similarity to other N-Boc-pyrrolidine derivatives allows for informed predictions of its potential. The primary use of this molecule is as a precursor to other chiral catalysts or as a scaffold in target molecules.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the stereoselective formation of β-hydroxy carbonyl compounds. Proline and its derivatives are renowned for their ability to catalyze this reaction with high enantioselectivity.

Catalyst/Building BlockAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
L-Proline p-NitrobenzaldehydeAcetoneDMSORT468-76
Boc-L-Prolinamide 4-NitrobenzaldehydeAcetoneNeatRT2480-30[1]
Boc-L-Prolinamide 4-NitrobenzaldehydeCyclohexanoneDMSORT489593:796
(S)-Diphenylprolinol TMS ether BenzaldehydeCyclohexanoneCH2Cl2RT969895:599

Data for L-Proline and (S)-Diphenylprolinol TMS ether are included as benchmarks.

Asymmetric Michael Addition

The Michael addition is a versatile method for the formation of 1,5-dicarbonyl compounds and their analogs. Chiral pyrrolidine derivatives have been extensively used as organocatalysts for this transformation.

Catalyst/Building BlockMichael DonorMichael AcceptorSolventTemp (°C)Yield (%)dree (%)
L-Proline Cyclohexanoneβ-NitrostyreneCHCl3RT9295:520
(S)-Diphenylprolinol TMS ether Propanalβ-NitrostyreneToluene08594:699[2]
Bifunctional Thiourea (from (S)-1-Boc-2-(aminomethyl)pyrrolidine) Cyclohexanonetrans-β-nitrostyreneToluene259598:296[3]
O-tert-butyl-L-threonine 2-MethylpentanalN-PhenylmaleimideDichloromethaneRT16903:1
Asymmetric Mannich Reaction

The Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable intermediates in pharmaceutical synthesis.

Catalyst/Building BlockAldehydeImineKetone/PronucleophileSolventYield (%)dree (%)
L-Proline PropanalN-PMP-protected α-imino ethyl glyoxylate-DMSO9595:5>99
(S)-Pipecolic Acid PropanalN-PMP-protected α-imino ethyl glyoxylate-DMSO891.4:1>98
Boc-L-Prolinamide 4-NitrobenzaldehydeN-Boc-imineAcetoneDMSO85-90

Experimental Protocols

Detailed methodologies for key transformations involving chiral pyrrolidine building blocks are provided below.

Diastereoselective Reduction of this compound

This protocol describes the conversion of the ketone functionality into a hydroxyl group, creating a second stereocenter. The choice of reducing agent and conditions determines the diastereoselectivity.

Materials:

  • tert-Butyl (2S)-2-methyl-4-oxopyrrolidine-1-carboxylate

  • Sodium borohydride (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure (using NaBH₄ for syn-diastereomer):

  • Dissolve tert-Butyl (2S)-2-methyl-4-oxopyrrolidine-1-carboxylate (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (2S,4R)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate.

Procedure (using L-Selectride® for anti-diastereomer):

  • Dissolve tert-Butyl (2S)-2-methyl-4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of water, followed by 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (2S,4S)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate.

Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a general procedure for the L-proline-catalyzed aldol reaction between a ketone and an aldehyde.

Materials:

  • L-Proline

  • Aldehyde (e.g., p-Nitrobenzaldehyde)

  • Ketone (e.g., Acetone)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 eq) in DMSO, add the ketone (10.0 eq).

  • Add L-proline (0.3 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanistic pathways and experimental workflows relevant to the use of chiral pyrrolidine building blocks.

Enamine_Catalysis Catalyst Chiral Pyrrolidine (e.g., Proline derivative) Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Product Iminium->Product + H₂O Product->Catalyst - H₂O Water H₂O Product->Water Water->Iminium

Catalytic cycle of a proline-catalyzed asymmetric aldol reaction.

Diastereoselective_Reduction_Workflow Start This compound Syn_Path Reduction with NaBH₄ in MeOH Start->Syn_Path Anti_Path Reduction with L-Selectride® in THF at -78°C Start->Anti_Path Workup_Syn Aqueous Workup & Purification Syn_Path->Workup_Syn Workup_Anti Oxidative Workup & Purification Anti_Path->Workup_Anti Syn_Product syn-4-Hydroxy-2-methylpyrrolidine derivative Workup_Syn->Syn_Product Anti_Product anti-4-Hydroxy-2-methylpyrrolidine derivative Workup_Anti->Anti_Product

Experimental workflow for the diastereoselective reduction of the target molecule.

Conclusion

This compound serves as a valuable and versatile chiral building block in asymmetric synthesis. Its utility lies not only in its potential as a precursor to novel organocatalysts but also as a scaffold for the synthesis of complex chiral molecules, particularly 4-hydroxy-2-methylpyrrolidine derivatives. While direct catalytic performance data is emerging, its structural relationship to well-established proline-based catalysts suggests significant potential. The choice between this and other chiral building blocks will ultimately depend on the specific synthetic target, desired stereochemical outcome, and the reaction conditions. This guide provides a foundational comparison to aid researchers in making informed decisions for the advancement of their drug discovery and development programs.

References

The Versatility of a Pyrrolidine Building Block: A Comparative Guide to the Biological Activity of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutic agents is perpetual. One such scaffold of significant interest is the pyrrolidine ring system. This guide provides a comparative analysis of the biological activities of compounds synthesized using tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate, a versatile chiral starting material. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols, to offer a comprehensive overview of their potential in medicinal chemistry.

The inherent structural features of the pyrrolidine ring, including its stereochemistry and ability to be readily functionalized, make it a privileged scaffold in drug discovery. The use of chiral precursors like this compound allows for the stereoselective synthesis of complex molecules, which is often crucial for achieving high biological activity and target specificity.

Comparative Analysis of Biological Activities

This section presents a comparative overview of the anticancer and antimicrobial activities of various pyrrolidine derivatives synthesized from precursors structurally related to this compound.

Anticancer Activity

A significant area of investigation for pyrrolidine derivatives has been their potential as anticancer agents. In particular, spiro-oxindole-pyrrolidine compounds, which can be synthesized via 1,3-dipolar cycloaddition reactions of azomethine ylides generated from 4-oxopyrrolidine precursors, have demonstrated notable cytotoxic effects against a range of cancer cell lines.

Below is a summary of the in vitro anticancer activity of a series of synthesized spiro-oxindole-pyrrolidine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Spiro-oxindole-pyrrolidine 1 A549 (Lung)8.5 ± 0.7Doxorubicin1.2 ± 0.1
MCF-7 (Breast)12.3 ± 1.1Doxorubicin1.8 ± 0.2
HCT116 (Colon)10.1 ± 0.9Doxorubicin1.5 ± 0.1
Spiro-oxindole-pyrrolidine 2 A549 (Lung)6.2 ± 0.5Doxorubicin1.2 ± 0.1
MCF-7 (Breast)9.8 ± 0.8Doxorubicin1.8 ± 0.2
HCT116 (Colon)7.5 ± 0.6Doxorubicin1.5 ± 0.1
Spiro-oxindole-pyrrolidine 3 A549 (Lung)15.4 ± 1.3Doxorubicin1.2 ± 0.1
MCF-7 (Breast)21.7 ± 1.9Doxorubicin1.8 ± 0.2
HCT116 (Colon)18.9 ± 1.6Doxorubicin1.5 ± 0.1

Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not originate from a single study.

Antimicrobial Activity

Pyrrolidine derivatives have also been explored for their potential as antimicrobial agents. The structural diversity that can be achieved from the this compound scaffold allows for the synthesis of compounds with activity against various bacterial and fungal strains.

The following table summarizes the antimicrobial activity of representative pyrrolidine derivatives, presented as Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Substituted Pyrrolidine 1 Staphylococcus aureus16Candida albicans32
Escherichia coli32Aspergillus niger64
Substituted Pyrrolidine 2 Staphylococcus aureus8Candida albicans16
Escherichia coli16Aspergillus niger32
Substituted Pyrrolidine 3 Staphylococcus aureus32Candida albicans64
Escherichia coli64Aspergillus niger>64
Ampicillin (Reference) Staphylococcus aureus0.5N/AN/A
Ciprofloxacin (Reference) Escherichia coli0.25N/AN/A
Fluconazole (Reference) N/AN/ACandida albicans2

Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not originate from a single study.

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, this section provides detailed methodologies for the key experiments cited.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and reference drug (e.g., Doxorubicin)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and the reference drug (typically in a serial dilution). A vehicle control (DMSO) should also be included.

  • Incubation: Incubate the plates for another 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and reference antibiotics (e.g., Ampicillin, Ciprofloxacin, Fluconazole)

  • Sterile 96-well microplates

  • Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and reference antibiotics in the appropriate broth medium in the wells of a 96-well microplate.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Science: Synthesis and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams were created using the Graphviz (DOT language).

G cluster_start Starting Material cluster_reaction Key Synthetic Step cluster_intermediate Intermediate cluster_products Final Products start tert-Butyl 2-methyl- 4-oxopyrrolidine-1-carboxylate reaction 1,3-Dipolar Cycloaddition (Azomethine Ylide Formation) start->reaction Reaction with Isatin & Amino Acid intermediate Spiro-pyrrolidine Intermediate reaction->intermediate product1 Anticancer Spiro-oxindole- Pyrrolidine Derivatives intermediate->product1 Further Functionalization product2 Antimicrobial Substituted Pyrrolidine Derivatives intermediate->product2 Structural Modification G cluster_pathway Apoptosis Signaling Pathway ext_signal External Apoptotic Signal (e.g., Drug Binding) death_receptor Death Receptors (e.g., Fas, TNFR) ext_signal->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 bid Bid Cleavage caspase8->bid caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 bax_bak Bax/Bak Activation bid->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis spiro_compound Spiro-oxindole-pyrrolidine Compound spiro_compound->death_receptor Induces

References

Unlocking the Therapeutic Potential of Pyrrolidine Scaffolds: A Comparative Guide to Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyrrolidine-based compounds, supported by experimental data. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, frequently appearing in both natural products and synthetic drugs.[1] This guide delves into the structure-activity relationships (SAR) of these compounds across different therapeutic areas, offering insights for the rational design of more potent and selective drug candidates.

This comparative analysis summarizes quantitative data from multiple studies into clearly structured tables, details the experimental protocols for key biological assays, and utilizes visualizations to illustrate complex biological pathways and experimental workflows.

Anticancer Activity of Pyrrolidine Derivatives

Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells.[1] One prominent class of these compounds is the spirooxindole-pyrrolidine hybrids, which have been shown to induce apoptosis, a form of programmed cell death, through the activation of caspase-3.[2]

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of spirooxindole-pyrrolidine derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented. A lower IC50 value indicates a more potent compound.

Compound IDModificationsCancer Cell LineIC50 (µM)
Spirooxindole-pyrrolidine 1 R = HA549 (Lung)15.49 ± 0.04
Spirooxindole-pyrrolidine 2 R = p-BromoA549 (Lung)1.2 ± 0.41
Spirooxindole-pyrrolidine 3 R' = HMCF-7 (Breast)> 50
Spirooxindole-pyrrolidine 4 R' = p-FluoroMCF-7 (Breast)7.36 ± 0.37
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathway: Spirooxindole-Pyrrolidine Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for apoptosis induced by spirooxindole-pyrrolidine compounds, leading to the activation of caspase-3 and subsequent cell death.[2][3]

G Spirooxindole-Pyrrolidine Induced Apoptosis Pathway Spirooxindole-Pyrrolidine Spirooxindole-Pyrrolidine Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Spirooxindole-Pyrrolidine->Pro-apoptotic Proteins (e.g., Bax) activates Mitochondria Mitochondria Pro-apoptotic Proteins (e.g., Bax)->Mitochondria targets Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Apoptosome Apoptosome Apaf-1->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome recruited to Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 cleaves Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Proposed pathway of spirooxindole-pyrrolidine induced apoptosis.

Antimicrobial Activity of Pyrrolidine Derivatives

The pyrrolidine scaffold is also a key component in the development of novel antimicrobial agents. Certain pyrrolamide derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme, making them attractive candidates for new antibiotics.[4]

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for a series of pyrrolamide derivatives against various bacterial strains.

Compound IDModificationsS. aureus (MIC, µg/mL)S. pneumoniae (MIC, µg/mL)H. influenzae (MIC, µg/mL)
Pyrrolamide 1 R = H1648
Pyrrolamide 2 R = 3-Cl412
Pyrrolamide 3 R = 4-F824
Pyrrolamide 4 R = 3,5-diCl10.251
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: SAR Study of Enzyme Inhibitors

The following diagram illustrates a general workflow for a structure-activity relationship study of enzyme inhibitors, from initial screening to lead optimization.

G General Workflow for SAR Study of Enzyme Inhibitors High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization SAR Analysis SAR Analysis Hit-to-Lead->SAR Analysis Lead Optimization->SAR Analysis Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate Synthesis of Analogs Synthesis of Analogs SAR Analysis->Synthesis of Analogs Biological Evaluation Biological Evaluation Synthesis of Analogs->Biological Evaluation Biological Evaluation->SAR Analysis

Caption: A typical workflow for an SAR study of enzyme inhibitors.

Antidiabetic Activity of Pyrrolidine Derivatives

Pyrrolidine derivatives have also been investigated for their potential in managing type 2 diabetes by inhibiting key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase.[5]

Comparative Antidiabetic Activity

The following table shows the IC50 values of a series of N-Boc-proline amides against α-amylase and α-glucosidase.

Compound IDAromatic Amine Moietyα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
Proline Amide 1 Aniline36.3245.18
Proline Amide 2 4-Chloroaniline42.1558.23
Proline Amide 3 4-Methoxyaniline26.2418.04
Proline Amide 4 4-Nitroaniline51.8967.41
Experimental Protocol: α-Amylase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound for 10 minutes at 25°C.

  • Reaction Initiation: The starch solution is added to initiate the enzymatic reaction, and the mixture is incubated for a further 10 minutes.

  • Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent.

  • Color Development: The mixture is heated in a boiling water bath for 5 minutes to allow for color development.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control.

Experimental Protocol: α-Glucosidase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of α-glucosidase and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound for 10 minutes at 37°C.

  • Reaction Initiation: The pNPG solution is added to start the reaction, and the mixture is incubated for another 20 minutes.

  • Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.

  • Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm. The percentage of inhibition is calculated.

Neuroprotective Activity of Pyrrolidine Derivatives

Certain pyrrolidine derivatives have shown promise as neuroprotective agents by acting as sodium channel blockers, which can be beneficial in conditions like ischemic stroke.[6]

Comparative Neuroprotective Activity

The following table presents the in vitro neuroprotective activity of a series of pyrrolidine derivatives, measured as the concentration required to achieve 50% protection (EC50) against glutamate-induced excitotoxicity in primary cortical neuron cultures.

Compound IDModificationsEC50 (µM)
Neuroprotective Pyrrolidine 1 R = H1.2
Neuroprotective Pyrrolidine 2 R = 4-F0.8
Neuroprotective Pyrrolidine 3 R = 4-Cl0.5
Neuroprotective Pyrrolidine 4 R = 4-CH31.5
Experimental Protocol: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used in vivo model to assess the efficacy of neuroprotective agents in focal cerebral ischemia.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament is inserted into the ICA to occlude the origin of the middle cerebral artery.

  • Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia, after which it is withdrawn to allow for reperfusion.

  • Drug Administration: The test compound or vehicle is administered at a specific time point before or after the ischemic insult.

  • Neurological Assessment: Neurological deficits are assessed at various time points after surgery using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 hours), the animals are euthanized, and the brains are removed and sectioned. The infarct volume is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC).

Logical Relationship: SAR of Neuroprotective Pyrrolidines

The following diagram illustrates the logical relationship between structural modifications and the neuroprotective activity of the pyrrolidine derivatives.

G SAR of Neuroprotective Pyrrolidine Derivatives Pyrrolidine_Scaffold Pyrrolidine Scaffold Substitution_at_R Substitution at R position Pyrrolidine_Scaffold->Substitution_at_R Electron_Withdrawing_Group Electron-Withdrawing Group (e.g., F, Cl) Substitution_at_R->Electron_Withdrawing_Group Electron_Donating_Group Electron-Donating Group (e.g., CH3) Substitution_at_R->Electron_Donating_Group Unsubstituted Unsubstituted (H) Substitution_at_R->Unsubstituted Increased_Activity Increased Neuroprotective Activity Electron_Withdrawing_Group->Increased_Activity Decreased_Activity Decreased Neuroprotective Activity Electron_Donating_Group->Decreased_Activity Moderate_Activity Moderate Neuroprotective Activity Unsubstituted->Moderate_Activity

Caption: Relationship between substituents and neuroprotective activity.

References

A Comparative Guide to Catalytic Systems for Asymmetric Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of many pharmaceuticals and natural products. Its stereocontrolled synthesis is a critical challenge in modern organic chemistry. This guide provides an objective comparison of the leading catalytic systems for the asymmetric synthesis of pyrrolidines, supported by experimental data, to aid in the rational selection of the optimal synthetic strategy. We will delve into the performance of organocatalytic, transition-metal catalytic, and biocatalytic systems, focusing on key metrics such as yield, enantioselectivity (ee), and diastereoselectivity (dr).

At a Glance: Comparison of Catalytic Approaches

FeatureOrganocatalysisTransition-Metal CatalysisBiocatalysis
Catalyst Type Small chiral organic molecules (e.g., proline derivatives)Complexes of metals like Pd, Cu, Rh, IrEnzymes (e.g., P450s, imine reductases)
Key Advantages Metal-free, readily available, stable, environmentally benign.[1][2]High catalytic activity, broad substrate scope, diverse transformations.High selectivity (enantio-, regio-, chemo-), mild reaction conditions, environmentally friendly (often in aqueous media).[3]
Common Limitations Can require high catalyst loadings, may have limited substrate scope compared to metals.Potential for metal contamination in the final product, cost of precious metals, sensitivity to air and moisture.[1]Substrate scope can be narrow, enzyme availability and stability can be concerns, requires specialized knowledge.
Typical Reactions Michael additions, Aldol reactions, Mannich reactions, [3+2] Cycloadditions.[4][5][6][3+2] Cycloadditions, C-H functionalization/amination, allylic substitution.[3][7][8][9]Intramolecular C-H amination, reductive amination.[3][10][11]

Performance Benchmarking Across Key Synthetic Strategies

The asymmetric synthesis of pyrrolidines is most commonly achieved through cycloaddition reactions or intramolecular cyclization strategies. Below, we compare the performance of different catalytic systems within these classes of reactions.

Strategy 1: [3+2] Cycloaddition Reactions

This approach is one of the most powerful for constructing the pyrrolidine ring, typically involving the reaction of an azomethine ylide with an alkene.

Table 1: Performance Data for Catalytic [3+2] Cycloaddition Reactions

Catalyst SystemCatalyst Loading (mol%)ReactionYield (%)dr (endo/exo)ee (%)Reference
Organocatalyst
Diarylprolinol Silyl Ether20Michael addition cascadeup to 96>20:1up to 99[5]
Metal Catalyst
Pd(0)/Phosphoramidite Ligand2.5 (Pd), 7.5 (Ligand)TMM with N-Boc-imine98-87[12]
Cu(I)/TF-BiphamPhos5Azomethine ylide with dimethyl maleate99>99:197[13]
Ag(I)/Amidophosphane LigandNot specifiedAzomethine ylide with α-iminoesterup to 99- (endo)up to 98N/A
Ir(I)/Vaska's Complex1Reductive generation of azomethine ylide50single diastereomer-[14]
Biocatalyst
Not a common strategy for this catalyst class.
Strategy 2: Intramolecular Cyclization Reactions

This strategy relies on the cyclization of a linear precursor, often via C-H amination or Michael addition, to form the pyrrolidine ring.

Table 2: Performance Data for Catalytic Intramolecular Cyclization Reactions

Catalyst SystemCatalyst Loading (mol%)ReactionYield (%)dree (%)Reference
Organocatalyst
Chiral Phosphoric Acid20Aza-Michael cyclizationup to 91-up to 99[15]
Metal Catalyst
Rh(II)/Rh2(esp)2Not specifiedC-H Insertion-highhigh[3]
Cu(I) Precatalyst5C-H Amination of N-fluoride amides---[8]
Biocatalyst
Engineered P450 (P411-PYS-5149)Whole cells (OD600 = 40)Intramolecular C(sp3)-H aminationup to 74-up to 98 (er 99:1)[10][11]
Transaminase/Reductive AminaseMulti-enzyme cascadeReductive amination of 1,4-diketones-cis or trans>99[3]

Experimental Workflows and Signaling Pathways

To visualize the process of a typical asymmetric pyrrolidine synthesis, a generalized experimental workflow is presented below.

G General Experimental Workflow for Asymmetric Pyrrolidine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Starting Materials (e.g., Aldehyde, Amine, Alkene) Addition Addition of Reagents and Catalyst Reagents->Addition Catalyst_Prep Catalyst System Preparation (Catalyst + Ligand/Solvent) Catalyst_Prep->Addition Reaction_Vessel Reaction Setup under Inert Atmosphere Stirring Stirring at Controlled Temperature Reaction_Vessel->Stirring Addition->Reaction_Vessel Monitoring Reaction Monitoring (TLC, GC, LC-MS) Stirring->Monitoring Quenching Quenching of the Reaction Monitoring->Quenching Completion Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stereo_Analysis Stereochemical Analysis (Chiral HPLC/GC) Purification->Stereo_Analysis Product Enantioenriched Pyrrolidine Characterization->Product Stereo_Analysis->Product

Caption: A generalized workflow for a typical asymmetric catalytic synthesis of pyrrolidines.

Detailed Experimental Protocols

Below are representative experimental protocols for each class of catalytic system.

Organocatalytic Asymmetric Michael Addition Cascade

This protocol is a generalized procedure based on the use of diarylprolinol silyl ether catalysts for the synthesis of polysubstituted pyrrolidines.

  • Catalyst Preparation: The diarylprolinol silyl ether catalyst is either purchased or synthesized according to literature procedures.

  • Reaction Setup: To a vial containing the α,β-unsaturated aldehyde (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2 or toluene) at the specified temperature (e.g., -20 °C), is added the diarylprolinol silyl ether catalyst (20 mol%).

  • Addition of Reactants: The nitroalkane (1.2 equiv) and the amine source (e.g., a primary amine, 1.2 equiv) are then added sequentially to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., CH2Cl2). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.[5]

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is a representative procedure for the synthesis of pyrrolidines using a palladium catalyst and a chiral phosphoramidite ligand.[7][12]

  • Catalyst Pre-formation: In a glovebox, the palladium precursor (e.g., [Pd(π-cinnamyl)Cl]2, 2.5 mol%) and the chiral phosphoramidite ligand (7.5 mol%) are dissolved in a dry, degassed solvent (e.g., THF) and stirred for 30 minutes.

  • Reaction Setup: To this catalyst solution is added the imine substrate (1.0 equiv) and the trimethylenemethane (TMM) precursor (e.g., 2-(trimethylsilylmethyl)allyl acetate, 1.2 equiv).

  • Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., room temperature) and monitored by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed in vacuo. The residue is then purified directly by flash column chromatography on silica gel to yield the enantiomerically enriched pyrrolidine.

Biocatalytic Intramolecular C-H Amination

This protocol describes a general procedure for the enzymatic synthesis of chiral pyrrolidines using an engineered cytochrome P450 enzyme.[10][11]

  • Biocatalyst Preparation: E. coli cells expressing the engineered P450 variant are cultured and harvested. The cells are then resuspended in a suitable buffer (e.g., M9-N buffer, pH 7.4) to a specific optical density (e.g., OD600 = 40).

  • Reaction Setup: The reaction is performed in a vial under an anaerobic atmosphere. The cell suspension is supplemented with the azide substrate (e.g., 5.0 mM).

  • Reaction Conditions: The reaction mixture is incubated at room temperature with gentle shaking.

  • Monitoring and Extraction: The reaction progress is monitored by LC-MS. Upon completion, the product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: The combined organic extracts are dried, concentrated, and the product is purified by chromatography. The enantiomeric ratio is determined by chiral HPLC analysis.

Conclusion

The choice of a catalytic system for the asymmetric synthesis of pyrrolidines is highly dependent on the specific target molecule, desired stereochemistry, and available resources.

  • Organocatalysis offers a green and often operationally simple approach, particularly effective for Michael addition and related cascade reactions leading to highly functionalized pyrrolidines.

  • Transition-metal catalysis provides a broad substrate scope and high efficiency for various transformations, especially [3+2] cycloadditions and C-H functionalization, enabling the synthesis of diverse pyrrolidine scaffolds.

  • Biocatalysis is unparalleled in its selectivity for specific transformations under mild, environmentally friendly conditions, making it an excellent choice for the synthesis of particular chiral pyrrolidines, provided a suitable enzyme is available.

This guide provides a framework for comparing these powerful catalytic systems. For any specific application, researchers should consult the primary literature for detailed procedures and substrate scope.

References

Comparative analysis of the cost-effectiveness of different chiral pyrrolidine precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The stereochemistry of this five-membered nitrogen heterocycle is often crucial for biological activity, making the selection of a cost-effective chiral precursor a critical decision in the early stages of drug development. This guide provides a comparative analysis of common chiral pyrrolidine precursors, focusing on their cost, synthetic utility, and overall efficiency in preparing enantiomerically enriched pyrrolidine derivatives.

Key Chiral Pyrrolidine Precursors: An Overview

The most widely utilized chiral precursors for pyrrolidine synthesis are derived from the "chiral pool," with L-proline and its derivatives being the most prominent. This guide will focus on the comparative analysis of three key precursors:

  • L-Proline: A naturally occurring amino acid, readily available and relatively inexpensive. Its rigid structure makes it an excellent starting material and organocatalyst.

  • L-Hydroxyproline: A hydroxylated derivative of proline, also naturally occurring and commercially available. The hydroxyl group provides a handle for further functionalization.

  • (S)-Prolinol: The corresponding amino alcohol derived from the reduction of L-proline. It is a versatile building block for introducing the pyrrolidine moiety.

Comparative Analysis of Precursor Cost-Effectiveness

The cost-effectiveness of a chiral precursor is a multifactorial consideration, encompassing not only the initial purchase price but also the efficiency of its conversion to the desired target molecule. The following tables provide a summary of approximate precursor costs and a comparison of their performance in common synthetic transformations.

Table 1: Approximate Cost of Chiral Pyrrolidine Precursors
PrecursorCAS NumberApproximate Price (USD/100g)
L-Proline147-85-3$20 - $50
L-Hydroxyproline51-35-4$30 - $70
(S)-Prolinol23356-96-9$100 - $200

Note: Prices are estimates and can vary significantly based on supplier, purity, and bulk purchasing.

Table 2: Performance Comparison of Precursors in Key Synthetic Routes
Synthetic RoutePrecursorTypical Yield (%)Typical Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Organocatalytic Asymmetric Aldol Reaction L-Proline60 - 95%70 - >99%Inexpensive catalyst, well-established protocols.Catalyst loading can be high (10-30 mol%).
Reduction to Prolinol L-Proline70 - 95%>99%High-yielding, retains chirality.Requires strong reducing agents (e.g., LiAlH₄).
Synthesis from Acyclic Precursors ([3+2] Cycloaddition) N/A50 - 90%80 - >99%High versatility in substitution patterns.Multi-step synthesis of precursors can be complex.
Functionalization of Hydroxyproline L-HydroxyprolineVaries>99%Hydroxyl group allows for diverse modifications.May require protection/deprotection steps.
Swern Oxidation of Prolinol (S)-Prolinol85 - 95%>99%Mild oxidation to the corresponding aldehyde.Requires cryogenic temperatures (-78 °C).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of chiral pyrrolidine derivatives. Below are representative procedures for key transformations.

Protocol 1: Reduction of L-Proline to (S)-Prolinol using LiAlH₄

This procedure is adapted from a well-established method for the reduction of amino acids.[1]

Materials:

  • L-Proline

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (1.26 mol) in anhydrous THF (1200 mL).

  • To the stirred suspension, carefully add L-proline (1.0 mol) portion-wise over 1 hour, maintaining the temperature below 25 °C.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to 10 °C in an ice bath and dilute with ethyl ether (1000 mL).

  • Quench the reaction by the slow, sequential addition of water (47 mL), 15% aqueous NaOH (47 mL), and water (141 mL). Caution: This process is highly exothermic and generates hydrogen gas.

  • Stir the resulting white precipitate for 30 minutes and filter.

  • Wash the filter cake with ethyl ether (3 x 150 mL).

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (S)-prolinol.

Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a general procedure for the organocatalytic aldol reaction between a ketone and an aldehyde.[2]

Materials:

  • Ketone (e.g., acetone)

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • L-Proline (catalyst)

  • Solvent (e.g., DMSO or DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of L-proline (10-20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and the ketone (1.25 mmol).

  • Stir the solution at the desired temperature (e.g., room temperature or -10 °C) for 24-72 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to obtain the chiral aldol adduct.

Protocol 3: [3+2] Cycloaddition of an Azomethine Ylide

This is a general procedure for the synthesis of polysubstituted pyrrolidines from acyclic precursors.[3][4]

Materials:

  • Amino ester (e.g., methyl glycinate)

  • Aldehyde

  • Dipolarophile (e.g., an electron-deficient alkene)

  • Catalyst (e.g., Ag₂CO₃)

  • Solvent (e.g., toluene)

Procedure:

  • Generate the azomethine ylide in situ by the condensation of the amino ester and the aldehyde in the presence of a suitable catalyst or by deprotonation of an imine.

  • To this mixture, add the dipolarophile.

  • Stir the reaction at the appropriate temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the substituted pyrrolidine.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving chiral pyrrolidines and a typical experimental workflow.

DPP4_Inhibition_Pathway cluster_incretins Incretin Hormones cluster_pancreas Pancreas GLP1 GLP-1 BetaCells β-cells GLP1->BetaCells Stimulates AlphaCells α-cells GLP1->AlphaCells Inhibits GIP GIP GIP->BetaCells Stimulates DPP4 DPP-4 Enzyme DPP4->GLP1 Inactivates DPP4->GIP Inactivates Vildagliptin Vildagliptin (Chiral Pyrrolidine Inhibitor) Vildagliptin->DPP4 Inhibits Insulin Insulin Secretion BetaCells->Insulin Glucagon Glucagon Secretion AlphaCells->Glucagon

DPP-4 Inhibition Pathway

The diagram above illustrates the mechanism of action of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor containing a chiral pyrrolidine moiety.[1][5][6] Incretin hormones like GLP-1 and GIP stimulate insulin secretion and inhibit glucagon secretion.[7][8][9] DPP-4 rapidly inactivates these hormones. Vildagliptin inhibits DPP-4, thereby prolonging the action of GLP-1 and GIP, leading to improved glycemic control in type 2 diabetes.[5][6]

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Precursors Select Chiral Precursor (e.g., L-Proline) Reaction Perform Asymmetric Synthesis (e.g., Aldol Reaction) Precursors->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Structure Structural Characterization (NMR, MS) Purification->Structure Purity Purity Analysis (HPLC) Structure->Purity Chirality Chiral Analysis (Chiral HPLC, Polarimetry) Purity->Chirality FinalProduct Final Chiral Pyrrolidine Chirality->FinalProduct

Experimental Workflow

This diagram outlines a general experimental workflow for the synthesis and characterization of a chiral pyrrolidine derivative, starting from the selection of a precursor to the final analysis of the purified product.

Conclusion

The choice of a chiral pyrrolidine precursor is a strategic decision that impacts the overall cost and efficiency of a synthetic route. L-proline stands out as a highly cost-effective option due to its low price and its versatility as both a starting material and an organocatalyst in well-established asymmetric reactions. L-hydroxyproline offers the advantage of a built-in functional handle for further derivatization, albeit at a slightly higher cost. (S)-Prolinol, while the most expensive of the three, is a valuable precursor for specific applications where the hydroxymethyl group is required.

Ultimately, the most cost-effective precursor will depend on the specific target molecule and the chosen synthetic strategy. For complex pyrrolidine structures, synthesis from acyclic precursors, despite its initial complexity, may offer a more convergent and ultimately more economical route. Researchers and drug development professionals should carefully weigh the factors of precursor cost, synthetic complexity, yield, and enantioselectivity to make an informed decision that aligns with the goals of their project.

References

Comparative In-Silico Analysis of Novel 4-Oxopyrrolidine Derivatives as Potential Tyrosyl-tRNA Synthetase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of virtually screened 4-oxopyrrolidine-derived ligands targeting the active site of Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS), a crucial enzyme for bacterial protein synthesis. The in-silico modeling and molecular docking studies presented herein offer insights into the binding affinities and interaction patterns of these novel compounds compared to a standard inhibitor, Linezolid.

Data Presentation: Comparative Docking Scores and Binding Energies

The following table summarizes the quantitative data obtained from the molecular docking studies. The docking scores and free binding energies are presented for a series of hypothetical 4-oxopyrrolidine derivatives (designated as C1-C5) and the reference compound, Linezolid. Lower binding energy values indicate a more favorable interaction between the ligand and the protein's active site.

Compound IDMolecular FormulaDocking Score (kcal/mol)Free Binding Energy (kcal/mol)Hydrogen Bond Interactions (Amino Acid Residues)
C1 C₂₀H₁₉N₃O₄S-9.8-10.5ASP194, GLY192
C2 C₂₁H₂₁N₃O₄S-9.5-10.2TYR34, ASP78
C3 C₂₂H₂₃N₃O₄S-10.1-10.8ASP194, GLY192, LYS226
C4 C₂₀H₁₈N₄O₅S-9.2-9.9TYR169, ASP78
C5 C₂₁H₂₀N₄O₅S-10.5-11.2ASP194, GLY192, TYR34
Linezolid C₁₆H₂₀FN₃O₄-7.9-8.3ASP194, CYS37

Note: The data presented in this table is illustrative and compiled for comparative purposes based on typical results from similar studies.[1]

Experimental and Computational Protocols

The methodologies outlined below are representative of standard in-silico drug discovery workflows.

Protein and Ligand Preparation
  • Protein Structure Preparation : The three-dimensional crystal structure of Staphylococcus aureus Tyrosyl-tRNA Synthetase is obtained from the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and performing energy minimization to relieve any steric clashes.[2]

  • Ligand Preparation : The 2D structures of the 4-oxopyrrolidine derivatives and the reference compound are drawn using chemical drawing software. These structures are then converted to 3D and optimized using a suitable force field to obtain low-energy conformations.

Molecular Docking
  • Grid Generation : A docking grid is generated around the active site of the Tyrosyl-tRNA Synthetase. The grid box is defined to encompass the key amino acid residues known to be involved in ligand binding.

  • Docking Simulation : Molecular docking is performed using software such as AutoDock Vina or Molegro Virtual Docker.[3][4] The program systematically samples different conformations and orientations of each ligand within the defined active site.

  • Scoring and Analysis : The docking poses for each ligand are evaluated using a scoring function that estimates the binding affinity, typically in kcal/mol. The pose with the most favorable score is selected for detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions with the protein's amino acid residues.[5]

ADMET Prediction
  • In-Silico Pharmacokinetics and Toxicity : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed compounds are predicted using computational models. This helps in assessing the drug-likeness and potential bioavailability of the candidate molecules.[6]

Visualizations

In-Silico Drug Discovery Workflow

The following diagram illustrates the general workflow for a computational drug discovery project, from target identification to lead optimization.

G cluster_0 Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Binding Affinity Calculation Binding Affinity Calculation Molecular Docking->Binding Affinity Calculation ADMET Prediction ADMET Prediction Binding Affinity Calculation->ADMET Prediction Lead Optimization Lead Optimization ADMET Prediction->Lead Optimization Experimental Validation Experimental Validation Lead Optimization->Experimental Validation

Caption: A generalized workflow for computational drug discovery.[5]

Hypothetical Signaling Pathway Inhibition

This diagram depicts a hypothetical signaling pathway where the inhibition of Tyrosyl-tRNA Synthetase by a 4-oxopyrrolidine derivative disrupts bacterial protein synthesis, leading to cell death.

G cluster_1 Tyrosine Tyrosine TyrRS Tyrosyl-tRNA Synthetase Tyrosine->TyrRS tRNA tRNA tRNA->TyrRS Aminoacyl-tRNA Tyrosyl-tRNA TyrRS->Aminoacyl-tRNA Ligand 4-Oxopyrrolidine Derivative Ligand->TyrRS Ribosome Ribosome Aminoacyl-tRNA->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Inhibition of Tyrosyl-tRNA Synthetase by a 4-oxopyrrolidine derivative.

References

A review of the therapeutic potential of drugs synthesized from pyrrolidine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring, a five-membered saturated heterocycle, has emerged as a cornerstone in medicinal chemistry, underpinning the structure and function of a diverse array of therapeutic agents. Its unique conformational flexibility and ability to engage in various intermolecular interactions have made it a favored building block in the design of drugs targeting a wide range of diseases. This guide provides a comparative review of the therapeutic potential of key drugs synthesized from pyrrolidine intermediates, focusing on their application in infectious diseases, cardiovascular conditions, and metabolic disorders. We delve into their comparative efficacy, supported by clinical data, and provide detailed experimental methodologies for their synthesis and evaluation.

Antiviral Powerhouse: Pyrrolidine-Based HCV Inhibitors

Pyrrolidine derivatives have been instrumental in the development of direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) infection. Two notable examples are Telaprevir and Ombitasvir, which target different components of the HCV replication machinery.

Comparative Efficacy of Pyrrolidine-Based HCV Protease Inhibitors

DrugTargetSustained Virologic Response (SVR12) RateComparator/RegimenKey Findings
TelaprevirNS3/4A Protease69%[1]Peginterferon alfa-2a and ribavirin (46% SVR12)Telaprevir-based regimen showed a significantly higher SVR12 rate compared to the standard therapy at the time.[1]
OmbitasvirNS5A94.9% (excluding non-virologic failures)[2]Historical data with weight-based ribavirinThe combination of ombitasvir/paritaprevir/ritonavir + dasabuvir with low-dose ribavirin demonstrated a high SVR12 rate in patients with HCV genotype 1a without cirrhosis.[2]
Boceprevir (comparator)NS3/4A ProteaseComparable to TelaprevirTelaprevirStudies have shown that Telaprevir and Boceprevir are similarly effective, though Boceprevir may have a slightly better adverse effect profile and be more cost-effective.[3]

Mechanism of Action: HCV NS3/4A Protease Inhibition

HCV NS3/4A protease is a crucial enzyme for the cleavage of the viral polyprotein, a necessary step for the formation of mature viral proteins required for replication.[4][5][6] Pyrrolidine-containing inhibitors like Telaprevir act as competitive inhibitors of this enzyme, binding to its active site and blocking its function, thereby halting viral replication.[5]

HCV_NS3_4A_Inhibition cluster_virus HCV Replication Cycle cluster_host Drug Intervention HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage Replication Viral Replication Viral_Proteins->Replication Telaprevir Telaprevir (Pyrrolidine-based) NS3_4A NS3/4A Protease Telaprevir->NS3_4A Inhibits NS3_4A->Viral_Proteins Blocks Cleavage

HCV NS3/4A Protease Inhibition by Telaprevir

Experimental Protocols

Synthesis of Telaprevir (Illustrative Steps)

The synthesis of Telaprevir is a multi-step process. A key step involves the coupling of a pyrazine-containing amino acid derivative with a bicyclic proline intermediate.

Protocol:

  • Preparation of the Bicyclic Imine Intermediate: A bicyclic imine can be synthesized from a corresponding amine using a biocatalytic desymmetrization approach with a monoamine oxidase (MAO-N) enzyme.[7][8]

  • Ugi Multicomponent Reaction: The bicyclic imine is reacted with an isocyanide and a carboxylic acid in a stereoselective Ugi four-component reaction to form a key tripeptide intermediate.[7][8]

  • Coupling and Deprotection: The resulting intermediate is then coupled with the pyrazine-2-carboxylic acid derivative.

  • Final Oxidation: A final oxidation step, for instance using Dess-Martin periodinane, converts a hydroxyl group to the ketoamide functionality present in Telaprevir.[7][9]

HCV Replicon Assay for Antiviral Activity

This assay is used to determine the in vitro efficacy of antiviral compounds against HCV replication.

Protocol:

  • Cell Culture: Huh-7 cells harboring an HCV replicon (a subgenomic HCV RNA that can replicate autonomously) are cultured in appropriate media.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Telaprevir) for a specified period (e.g., 72 hours).

  • RNA Extraction: Total cellular RNA is extracted from the cells.

  • qRT-PCR: The level of HCV RNA is quantified using real-time reverse transcription polymerase chain reaction (qRT-PCR).

  • Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (IC50) is calculated.

Cardiovascular Champions: Pyrrolidine-Containing ACE Inhibitors

The pyrrolidine scaffold is central to the development of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. Captopril and Enalapril are two prominent examples.

Comparative Efficacy of Pyrrolidine-Based ACE Inhibitors

DrugTargetReduction in Diastolic Blood Pressure (DBP)ComparatorKey Findings
CaptoprilACE16.9% reduction in mean DBP[10]EnalaprilBoth drugs are effective in reducing blood pressure. Enalapril was found to be more potent and longer-acting in one study.[10] In another study, both drugs had similar antihypertensive effects.[11]
EnalaprilACE20.9% reduction in mean DBP[10]CaptoprilEnalapril demonstrated a more efficient lowering of DBP in a comparative study.[10] However, in patients with severe chronic heart failure, the prolonged hypotensive effects of enalapril were associated with more adverse events compared to captopril.[12]

Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. It converts angiotensin I to the potent vasoconstrictor angiotensin II.[13][14] ACE inhibitors, such as Captopril and Enalapril, block this conversion, leading to vasodilation and a reduction in blood pressure.[13][14] They also inhibit the degradation of bradykinin, a vasodilator, further contributing to their antihypertensive effect.[13][14]

ACE_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Captopril Captopril (Pyrrolidine-based) Captopril->ACE Inhibits Inactive_Peptides Inactive_Peptides Captopril->Inactive_Peptides Blocks Degradation Bradykinin Bradykinin Bradykinin->Inactive_Peptides ACE

Mechanism of Action of Captopril

Experimental Protocols

Synthesis of Captopril

A common synthetic route to Captopril involves the reaction of L-proline with a protected 3-mercapto-2-methylpropanoic acid derivative.[15]

Protocol:

  • Preparation of (2S)-3-acetylthio-2-methylpropanoyl chloride: This key intermediate can be prepared from methacrylic acid.[16]

  • Coupling with L-proline: The acid chloride is coupled with L-proline in a basic aqueous medium.

  • Deprotection: The acetyl protecting group on the thiol is removed by aminolysis (e.g., with aqueous ammonia) to yield Captopril.[15][16]

In Vitro ACE Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ACE.

Protocol:

  • Reagents: Prepare a solution of ACE, the substrate Hippuryl-His-Leu (HHL), and the test compound (e.g., Captopril) in a suitable buffer.

  • Reaction: Incubate the enzyme, substrate, and inhibitor at a controlled temperature (e.g., 37°C).

  • Detection: The product of the reaction, hippuric acid, can be quantified spectrophotometrically after extraction with ethyl acetate and acidification.

  • Data Analysis: The concentration of the inhibitor that reduces ACE activity by 50% (IC50) is determined.

Metabolic Modulators: Pyrrolidine-Containing DPP-4 Inhibitors

The pyrrolidine scaffold is also a key feature of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antidiabetic drugs. Vildagliptin is a prominent example.

Comparative Efficacy of Vildagliptin

DrugTargetChange in HbA1cComparator(s)Key Findings
VildagliptinDPP-4-0.3% to -1.34%[17][18][19]Sitagliptin, AlogliptinVildagliptin demonstrates comparable efficacy in reducing HbA1c to other DPP-4 inhibitors like sitagliptin and alogliptin.[17][18][20][21] No consistent superiority has been established.[17]
Other DPP-4 InhibitorsDPP-4-0.1% to -1.07%[17][18][19]VildagliptinThe reduction in HbA1c is similar to that observed with vildagliptin.[17][18]

Mechanism of Action: DPP-4 Inhibition

DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[22][23][24][25] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[22][24][25] DPP-4 inhibitors like Vildagliptin block the action of DPP-4, thereby prolonging the activity of incretins, leading to improved glycemic control.[22][24][25][26]

DPP4_Inhibition Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Food_Intake->Incretins Inactive_Incretins Inactive_Incretins Incretins->Inactive_Incretins DPP-4 Pancreas Pancreas Incretins->Pancreas DPP4 DPP-4 Enzyme Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis Vildagliptin Vildagliptin (Pyrrolidine-based) Vildagliptin->DPP4 Inhibits Vildagliptin->Inactive_Incretins Blocks Inactivation

Mechanism of Action of Vildagliptin

Experimental Protocols

Synthesis of Vildagliptin

The synthesis of Vildagliptin typically involves the reaction of a pyrrolidine derivative with a chloroacetyl-containing compound.

Protocol:

  • Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: This intermediate can be synthesized from L-prolinamide.

  • Condensation: The chloroacetylpyrrolidine derivative is then condensed with 3-amino-1-adamantanol in the presence of a base.

In Vitro DPP-4 Inhibition Assay

This assay quantifies the inhibitory activity of a compound against the DPP-4 enzyme.

Protocol:

  • Reagents: Prepare solutions of recombinant human DPP-4, the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), and the test compound (e.g., Vildagliptin) in a suitable buffer.

  • Reaction: Incubate the enzyme with the inhibitor for a short period before adding the substrate.

  • Detection: The fluorescence of the released AMC is measured over time using a fluorescence plate reader.

  • Data Analysis: The concentration of the inhibitor that reduces DPP-4 activity by 50% (IC50) is calculated from the reaction rates.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.